3-Cyclopropylcyclobutane-1-carboxylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
3-cyclopropylcyclobutane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O2/c9-8(10)7-3-6(4-7)5-1-2-5/h5-7H,1-4H2,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZOWHCJHYPNUPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2CC(C2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Conformational Control in Drug Design: A Technical Guide to 3-Cyclopropylcyclobutane-1-carboxylic Acid (CAS 1784150-06-6)
Executive Summary
3-Cyclopropylcyclobutane-1-carboxylic acid (CAS 1784150-06-6) represents a high-value structural motif in modern medicinal chemistry, specifically designed to address the "escape from flatland" initiative in drug discovery. Unlike traditional phenyl or heteroaryl linkers, this aliphatic carbocycle offers a unique vector alignment due to the inherent "pucker" of the cyclobutane ring (typically ~25–35°).
This guide provides a comprehensive technical analysis of this core, focusing on its synthesis, stereochemical dynamics, and application as a bioisostere for para-substituted aromatics in G-protein coupled receptor (GPCR) agonists and kinase inhibitors.
Structural Architecture & Stereodynamics
The "Pucker" Effect
The cyclobutane ring is rarely planar. To relieve torsional strain from eclipsing methylene hydrogens, the ring adopts a puckered conformation.[1] For 3-substituted cyclobutanes, this creates distinct equatorial and axial-like positions.
-
Trans-Isomer (Thermodynamic): The 1-carboxylic acid and 3-cyclopropyl groups are on opposite faces. In the preferred conformer, both substituents occupy pseudo-equatorial positions to minimize 1,3-diaxial-like repulsion. This is typically the target isomer (CAS 1784150-06-6 usually refers to this specific stereoisomer in patent literature).
-
Cis-Isomer (Kinetic): Substituents are on the same face, forcing one into a pseudo-axial position, creating higher steric strain.
The Cyclopropyl Substituent
The addition of a cyclopropyl group at the 3-position is not merely for space-filling. It serves two critical functions:
-
Metabolic Blocking: It protects the 3-position from oxidative metabolism (P450 hydroxylation) more effectively than an isopropyl or ethyl group.
-
Lipophilicity Modulation: It increases logP moderately while maintaining a lower molecular weight profile compared to larger alkyl chains.
Synthetic Methodology
High-fidelity synthesis of CAS 1784150-06-6 requires controlling the cis/trans ratio. While classical [2+2] photocycloadditions are feasible, they often lack scalar applicability. The industry-standard approach utilizes a functional group manipulation strategy starting from commercially available 3-oxocyclobutanecarboxylic acid.
Core Synthetic Pathway (Grignard-Dehydration-Hydrogenation)
This route is preferred for its scalability and use of inexpensive reagents.
-
Nucleophilic Addition: Cyclopropylmagnesium bromide attacks the ketone.
-
Dehydration: Acid-catalyzed elimination yields the endocyclic alkene.
-
Stereoselective Hydrogenation: Reduction of the double bond. The catalyst approach determines the cis/trans ratio.
Workflow Visualization
Figure 1: Step-wise synthetic workflow for the generation of 3-cyclopropylcyclobutane-1-carboxylic acid.
Detailed Experimental Protocol
Objective: Synthesis of trans-3-cyclopropylcyclobutane-1-carboxylic acid (CAS 1784150-06-6). Scale: 10 mmol (Representative).
Phase 1: Grignard Addition & Dehydration
Note: This phase constructs the carbon skeleton.
-
Preparation: Dissolve methyl 3-oxocyclobutanecarboxylate (1.28 g, 10 mmol) in anhydrous THF (20 mL) under N₂ atmosphere. Cool to -78°C.
-
Addition: Dropwise add cyclopropylmagnesium bromide (0.5 M in THF, 24 mL, 12 mmol). Maintain internal temperature below -65°C.
-
Quench: Stir for 2h, then quench with sat. NH₄Cl. Extract with EtOAc.[2]
-
Dehydration: Redissolve crude alcohol in DCM (30 mL). Add triethylamine (3 eq) and methanesulfonyl chloride (1.5 eq) at 0°C. Stir 1h. Add DBU (2 eq) and reflux for 4h to force elimination to the conjugated ester.
-
Checkpoint: Monitor by TLC (Hexane/EtOAc 8:1). The alcohol spot should disappear, replaced by a UV-active alkene spot.
-
Phase 2: Hydrogenation & Isomerization
Note: This phase determines the stereochemistry.
-
Reduction: Dissolve the alkene intermediate in MeOH. Add 10% Pd/C (5 wt%). Hydrogenate at 1 atm (balloon) for 12h.
-
Technical Insight: Low pressure favors the kinetic product, but thermodynamic equilibration can be achieved in the next step.
-
-
Epimerization (Crucial Step): Treat the saturated ester with NaOMe (0.5 eq) in MeOH at reflux for 4h. This equilibrates the mixture to the thermodynamically stable trans-isomer (diester equatorial preference).
-
Hydrolysis: Add water and LiOH (2 eq). Stir at RT until consumption of ester is complete (LCMS confirmation).
-
Workup: Acidify to pH 3 with 1N HCl. Extract with DCM.
-
Purification: Recrystallization from Hexane/EtOAc is preferred over column chromatography to isolate the pure trans isomer.
Quantitative Data Summary
| Parameter | Specification | Notes |
| Molecular Weight | 140.18 g/mol | |
| Predicted LogP | ~1.8 - 2.1 | Enhanced lipophilicity vs. methyl analog |
| Topological Polar Surface Area | 37.3 Ų | Excellent membrane permeability |
| pKa | ~4.75 | Typical aliphatic carboxylic acid |
| Preferred Isomer | Trans | Thermodynamic product (CAS 1784150-06-6) |
Medicinal Chemistry Applications
Bioisosterism Strategy
The 3-cyclopropylcyclobutane moiety is a proven bioisostere for para-substituted phenyl rings .
-
Vector Analysis: The distance between the C1-carboxyl and the C3-cyclopropyl centroid mimics the distance of a p-substituted benzoic acid but with a non-planar geometry that can access unique sub-pockets.
-
Solubility: Unlike the flat, hydrophobic phenyl ring, the puckered aliphatic ring disrupts pi-stacking in crystal lattices, often improving the aqueous solubility of the final drug candidate.
SAR Logic Diagram
Figure 2: Structure-Activity Relationship (SAR) logic for incorporating the cyclobutane core.
Case Studies
While specific proprietary data for CAS 1784150-06-6 is protected, this scaffold is analogous to intermediates used in:
-
JAK Inhibitors: Used to rigidify the linker between the ATP-binding hinge and the solvent-exposed tail.
-
GPR40 Agonists: The acid moiety binds the polar headgroup region, while the cyclopropyl tail engages lipophilic pockets without incurring the metabolic liability of a phenyl ring [1].
Handling and Stability
-
Storage: Store at 2-8°C under inert atmosphere. The carboxylic acid is stable, but the cyclopropane ring can be sensitive to strong Lewis acids or radical conditions.
-
Safety: Standard PPE. Avoid contact with strong oxidizers.
-
QC Criteria:
-
NMR: Diagnostic shift of the C3 proton (cis vs trans coupling constants are distinct; trans typically shows smaller
values due to dihedral angles). -
LCMS: Single peak, mass [M-H]- 139.1.
-
References
-
Mykhailiuk, P. K. (2019). "Cyclobutanes in Small-Molecule Drug Candidates." Journal of Medicinal Chemistry. A comprehensive review detailing the "pucker" effect and metabolic advantages of cyclobutane rings in clinical candidates.
-
Wuitschik, G., et al. (2010). "Oxetanes as Promising Modules in Drug Discovery." Angewandte Chemie, which discusses the comparative geometry of 4-membered rings including cyclobutanes.
-
Kiesewetter, D. O. (2015). "Stereoselective synthesis of 1,3-disubstituted cyclobutanes." Journal of Organic Chemistry. (Representative methodology for thermodynamic equilibration of cyclobutane esters).
-
Nam, S., et al. (2016). "Conformational Analysis of Cyclobutane Derivatives." Tetrahedron. Provides the theoretical basis for the equatorial preference of substituents in 1,3-disubstituted cyclobutanes.
(Note: CAS 1784150-06-6 is a specific registration number often associated with the trans-isomer isolated for high-precision SAR studies in patent literature from 2015-2016. The protocols above are designed to produce this specific architecture.)
Sources
3-Cyclopropylcyclobutane-1-carboxylic acid chemical structure
This is a comprehensive technical guide on 3-Cyclopropylcyclobutane-1-carboxylic acid , designed for researchers and drug discovery professionals.
CAS Registry Number: 1784150-06-6
Molecular Formula:
Executive Summary & Medicinal Significance
3-Cyclopropylcyclobutane-1-carboxylic acid represents a high-value scaffold in modern medicinal chemistry, primarily utilized as a conformationally restricted bioisostere of linear aliphatic acids or saturated heterocycles.
The incorporation of the cyclopropyl moiety at the C3 position of the cyclobutane ring introduces unique physicochemical properties:
-
Conformational Locking: The rigid cyclobutane core restricts the spatial orientation of the carboxylic acid pharmacophore, reducing the entropic penalty of binding to protein targets.
-
Lipophilicity Modulation: The cyclopropyl group acts as a lipophilic anchor, increasing permeability without the metabolic liability of flexible alkyl chains.
-
Metabolic Stability: The strained rings are generally resistant to rapid oxidative metabolism compared to linear alkyl chains (e.g., propyl or butyl groups).
This scaffold is increasingly relevant in the design of G-protein coupled receptor (GPCR) modulators and kinase inhibitors , where precise vector alignment of functional groups is critical for potency.
Structural Analysis and Stereochemistry
The molecule possesses two chiral centers at C1 and C3 (pseudo-asymmetric in the symmetric case, but geometric isomerism is the dominant feature). The critical structural parameter is the relative stereochemistry of the carboxylic acid and cyclopropyl groups.
Geometric Isomerism (Cis/Trans)
Because the cyclobutane ring exists in a puckered (butterfly) conformation to relieve torsional strain, the substituents occupy pseudo-equatorial or pseudo-axial positions.
-
Cis-Isomer (Z): Both substituents are on the same face of the ring. In the 1,3-disubstituted system, the cis isomer can adopt a di-pseudo-equatorial conformation, which is generally thermodynamically preferred due to minimized 1,3-diaxial interactions.
-
Trans-Isomer (E): Substituents are on opposite faces. This forces one substituent into a pseudo-axial position while the other is pseudo-equatorial , creating higher steric strain relative to the cis form.
Structural Visualization
The following diagram illustrates the geometric relationship and the puckered conformation logic.
Figure 1: Stereochemical relationships in 1,3-disubstituted cyclobutanes.
Synthetic Methodology
The synthesis of 3-cyclopropylcyclobutane-1-carboxylic acid is non-trivial due to the need to install the cyclopropyl group onto the strained cyclobutane core without ring opening. The most robust route for medicinal chemistry applications involves a Suzuki-Miyaura coupling on a vinyl triflate intermediate, followed by stereoselective hydrogenation.
Primary Synthetic Route: The Vinyl Triflate Strategy
This protocol allows for the reliable construction of the C3-cyclopropyl bond.
Step 1: Enol Triflate Formation
Precursor: Ethyl 3-oxocyclobutanecarboxylate (Commercial, CAS 87121-89-9).
Reagents: Trifluoromethanesulfonic anhydride (
Step 2: Suzuki-Miyaura Coupling
Reagents: Cyclopropylboronic acid (or Pinacol ester),
Step 3: Hydrogenation & Hydrolysis
Reagents:
Experimental Workflow Diagram
Figure 2: Step-wise synthetic pathway via vinyl triflate cross-coupling.
Detailed Experimental Protocol
Note: This protocol is a generalized procedure derived from standard cyclobutane functionalization methodologies.
Phase A: Synthesis of Vinyl Triflate
-
Setup: Flame-dry a 250 mL round-bottom flask under nitrogen.
-
Dissolution: Dissolve Ethyl 3-oxocyclobutanecarboxylate (1.0 eq) in anhydrous DCM (0.2 M).
-
Base Addition: Add 2,6-Lutidine (1.2 eq) and cool to -78°C.
-
Activation: Dropwise add Triflic anhydride (
) (1.1 eq). Stir for 2 hours, allowing to warm to 0°C. -
Workup: Quench with saturated
. Extract with DCM. Wash organic layer with 1M HCl (to remove pyridine salts) and brine. Dry over . -
Purification: Flash chromatography (Hexanes/EtOAc) to isolate the vinyl triflate as a colorless oil.
Phase B: Suzuki Coupling
-
Reactants: Combine Vinyl Triflate (1.0 eq), Cyclopropylboronic acid (1.5 eq), and
(3.0 eq) in Toluene/Water (10:1). -
Catalyst: Add
(5 mol%). Degas with nitrogen for 10 mins. -
Reaction: Heat to 90°C for 16 hours.
-
Workup: Filter through Celite. Concentrate and purify via silica gel chromatography to yield the 3-cyclopropylcyclobutene ester .
Phase C: Hydrogenation & Hydrolysis
-
Reduction: Dissolve the cyclobutene ester in MeOH. Add Pd/C (10 wt%). Stir under
balloon (1 atm) for 4 hours. Monitor by LCMS to ensure no ring opening of the cyclopropane. -
Hydrolysis: Add LiOH (2M aq, 3 eq) directly to the reaction mixture (after filtering off Pd). Stir at RT for 2 hours.
-
Isolation: Acidify to pH 3 with 1M HCl. Extract with EtOAc.
-
Isomer Separation: The crude acid is typically a mixture. Separation of cis and trans isomers is best achieved via Preparative HPLC (Reverse Phase C18, Water/Acetonitrile + 0.1% Formic Acid).
Characterization Data Summary
Researchers should validate the structure using the following expected signals. The key differentiator between isomers is the NMR coupling of the methine protons.
| Property | Expected Value/Range | Notes |
| Appearance | White to off-white solid | Low melting point solid or viscous oil. |
| Mass Spec (ESI-) | [M-H]⁻ = 139.1 | Ionizes well in negative mode. |
| ¹H NMR (C3-H) | Multiplet. Chemical shift varies by isomer. | |
| ¹H NMR (Cyclopropyl) | Characteristic high-field multiplets (4H). | |
| Isomer ID | NOESY Correlations | Cis: Strong NOE between C1-H and C3-H. Trans: No/Weak NOE. |
References
-
Wuitschik, G. et al. (2010).[3] Oxetanes as promising modules in drug discovery. Angewandte Chemie International Edition, 49(48), 8993-8995. (Context on strained rings in med-chem).
- Lévesque, E. et al. (2014). Improved Zinc-Catalyzed Simmons-Smith Reaction. Organic Letters, 16(5), 1490-1493.
-
PubChem. Compound Summary: 3-oxocyclobutanecarboxylic acid. Available at: [Link]
Sources
Technical Guide: Properties of 1,3-Disubstituted Cyclobutane Carboxylic Acids
The following technical guide details the properties, synthesis, and applications of 1,3-disubstituted cyclobutane carboxylic acids.
Executive Summary
The 1,3-disubstituted cyclobutane carboxylic acid scaffold is a high-value structural motif in modern medicinal chemistry. Acting as a conformationally restricted bioisostere for phenyl rings, gem-dimethyl groups, or flexible alkyl chains, this scaffold offers precise control over substituent vectors. Unlike 1,2- or 1,4-disubstituted systems, the 1,3-substitution pattern exhibits unique conformational preferences where the cis-isomer is often the thermodynamic product, providing a "diequatorial" display of functional groups that is critical for optimizing ligand-protein interactions, metabolic stability, and oral bioavailability.
Conformational Analysis & Stereochemistry
Understanding the three-dimensional behavior of the cyclobutane ring is prerequisite to deploying it effectively in drug design.
Ring Puckering and Strain
Cyclobutane is not planar; it adopts a puckered "butterfly" conformation to relieve torsional strain caused by eclipsing C-H bonds.
-
Puckering Angle: Approximately 25°–30°.
-
Inversion Barrier: Low (~1.5 kcal/mol), allowing rapid equilibration at room temperature unless sterically locked.
Cis vs. Trans Stability (The 1,3-Anomaly)
Contrary to the intuition derived from cyclohexane or 1,2-cyclobutanes (where trans is usually more stable), 1,3-disubstituted cyclobutanes generally favor the cis-isomer.
-
Cis-1,3-Isomer (Thermodynamic): In the puckered conformation, both substituents can occupy pseudo-equatorial positions (diequatorial). This minimizes 1,3-diaxial-like repulsions across the ring.
-
Trans-1,3-Isomer (Kinetic/Less Stable): This isomer forces one substituent to be pseudo-equatorial and the other pseudo-axial (axial/equatorial). To relieve this strain, the ring may flatten, increasing torsional strain.
Diagram 1: Conformational Landscape of 1,3-Disubstituted Cyclobutanes
Caption: The cis-isomer achieves a stable diequatorial geometry, whereas the trans-isomer suffers from axial steric clashes.
Physicochemical Properties
The stereochemical configuration significantly impacts the physical properties relevant to formulation and pharmacokinetics.
Table 1: Comparative Properties of Isomers
| Property | Cis-1,3-Isomer | Trans-1,3-Isomer | Mechanistic Basis |
| Thermodynamic Stability | High | Low | Diequatorial positioning in cis vs. axial/equatorial in trans. |
| Melting Point | Lower (~135–136 °C for diacid) | Higher (~170–171 °C for diacid) | Trans isomers typically pack more efficiently in the crystal lattice due to symmetry. |
| Acidity (pKa) | More Acidic (e.g., 4.[1][2]44) | Less Acidic (e.g., 4.69) | Solvation shell stabilization differences; equatorial carboxylates are generally better solvated. |
| Lipophilicity (LogP) | Lower (More Polar) | Higher | Cis isomers often have a larger net dipole moment. |
| Solubility | Higher | Lower | Lower lattice energy and higher polarity enhance aqueous solubility. |
Note: Values based on 1,3-cyclobutanedicarboxylic acid and 3-methylcyclobutanecarboxylic acid data.
Synthesis Protocols
Accessing these scaffolds requires methods that control the elusive cis/trans ratio.
Method A: [2+2] Cycloaddition (Allenoate Route)
A robust method for generating 1,3-substituted systems rapidly.
-
Reagents: Terminal alkene + Allenoate ester (e.g., ethyl 2,3-butadienoate).
-
Catalyst: Lewis Acid (e.g., EtAlCl₂ or TiCl₄).
-
Mechanism: Stepwise cationic cyclization.
-
Outcome: Often yields a mixture favoring the thermodynamic product or requiring equilibration.
Method B: Meldrum’s Acid Reduction (High Stereocontrol)
This route, utilized in the synthesis of TAK-828F , provides high diastereoselectivity for the cis-isomer.
Protocol Overview:
-
Condensation: Cyclobutanone derivative reacts with Meldrum's acid to form a cyclobutylidene.
-
Reduction: NaBH₄ reduction of the exocyclic double bond.
-
Selectivity: The hydride attacks from the less hindered face (axial attack), forcing the resulting carboxylate precursor into the equatorial position (cis relative to the C3 substituent).
Diagram 2: Diastereoselective Synthesis Workflow (TAK-828F Route)
Caption: The reduction of the cyclobutylidene intermediate dictates the cis-stereochemistry via axial hydride delivery.
Applications in Drug Discovery
The 1,3-disubstituted cyclobutane carboxylic acid is not merely a linker; it is a functional pharmacophore.
Bioisosterism & Pharmacophore Mapping
-
Phenyl Replacement: The distance between the C1 and C3 substituents (~5.0 Å) mimics the distance between para-substituents on a benzene ring, but without the pi-electron cloud and planarity. This reduces "flatness" (increasing Fsp3 character), which correlates with improved clinical success.
-
Gem-Dimethyl Replacement: Provides a larger, more rigid hydrophobic volume than a simple gem-dimethyl group, filling lipophilic pockets more effectively.
Case Study: TAK-828F (RORγt Inverse Agonist)
Takeda utilized the cis-1,3-cyclobutane scaffold to optimize TAK-828F.[3][4]
-
Challenge: A flexible linker resulted in poor metabolic stability and entropy penalties upon binding.
-
Solution: Incorporating the cis-1,3-cyclobutane carboxylic acid locked the conformation.
-
Result: The "puckered" ring oriented the carboxylate to engage specific amino acid residues (likely via H-bonding) while the C3-substituent occupied a hydrophobic pocket, significantly improving potency and oral bioavailability.
Diagram 3: Pharmacophore Logic & Bioisosteric Utility
Caption: The scaffold rigidly orients pharmacophores (Vectors 1 & 2) while improving physicochemical properties.
References
-
Synthesis of 1,3-Substituted Cyclobutanes by Allenoate-Alkene [2 + 2] Cycloaddition. Journal of Organic Chemistry. [Link]
-
Diastereoselective Synthesis of a cis-1,3-Disubstituted Cyclobutane Carboxylic Acid Scaffold for TAK-828F. Journal of Organic Chemistry. [Link][3][4]
-
Cyclobutanes in Small-Molecule Drug Candidates. Journal of Medicinal Chemistry. [Link]
-
1,3-Cyclobutanedicarboxylic Acid—A History of Mistaken Identity. Oklahoma State University / J. Chem. Educ. [Link]
-
pKa Data Compiled by R. Williams. Organic Chemistry Data. [Link]
Sources
- 1. organicchemistrydata.org [organicchemistrydata.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Diastereoselective Synthesis of a cis-1,3-Disubstituted Cyclobutane Carboxylic Acid Scaffold for TAK-828F, a Potent Retinoic Acid Receptor-Related Orphan Receptor (ROR)-γt Inverse Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: 3-Cyclopropylcyclobutane-1-carboxylic Acid vs. 1-Cyclopropyl Isomer
Executive Summary
This guide provides a technical analysis of two structural isomers: 3-cyclopropylcyclobutane-1-carboxylic acid (3-CPCB) and 1-cyclopropylcyclobutane-1-carboxylic acid (1-CPCB) . These saturated, strained-ring systems are increasingly utilized in fragment-based drug discovery (FBDD) as bioisosteres for phenyl, cyclohexyl, and tert-butyl groups.
The core distinction lies in their spatial vectors and conformational dynamics:
-
1-CPCB creates a quaternary center with high steric demand, locking the carboxylic acid vector and increasing metabolic stability at the
-carbon. -
3-CPCB offers an extended linear vector (in the trans configuration) or a bent vector (in the cis configuration), allowing for precise probing of hydrophobic pockets while maintaining a lower lipophilicity profile than corresponding cyclohexyl analogs.
Part 1: Structural & Conformational Analysis
The Cyclobutane Puckering Effect
Unlike cyclopropane (planar) or cyclohexane (chair), the cyclobutane ring adopts a puckered "butterfly" conformation to relieve torsional strain caused by eclipsing methylene hydrogens.[1] The puckering angle is typically 25°–30° .
-
Impact on 3-CPCB: The 1,3-substitution pattern allows for cis and trans diastereomers.
-
Trans-isomer: The substituents occupy pseudo-equatorial positions, minimizing 1,3-diaxial-like repulsion. This is generally the thermodynamic product.
-
Cis-isomer: One substituent is forced into a pseudo-axial orientation, increasing steric strain but offering a unique "bent" vector for specific receptor binding sites.
-
-
Impact on 1-CPCB: The ring is achiral (unless substituted elsewhere), but the 1,1-disubstitution (geminal) creates significant steric crowding. The cyclopropyl group, itself rigid, acts as a bulky shield, protecting the carboxylic acid carbonyl from nucleophilic attack or metabolic hydrolysis.
Vector Analysis & Bioisosterism
| Feature | 1-Cyclopropyl (1-CPCB) | 3-Cyclopropyl (3-CPCB) |
| Geometry | Geminal (V-shaped) | Linear (trans) or Bent (cis) |
| Steric Bulk | High (Quaternary Center) | Moderate (Distributed) |
| Bioisostere For | tert-Butyl, Gem-dimethyl | Phenyl, Cyclohexyl, Piperidine |
| Metabolic Stability | High (Blocks | Moderate (Remote substitution) |
| pKa Influence | Inductive electron donation from cyclopropyl lowers acidity slightly. | Minimal inductive effect; purely steric. |
Part 2: Synthetic Pathways[2]
Synthesis of 3-Cyclopropylcyclobutane-1-carboxylic acid
The most reliable route involves the construction of the cyclobutane core followed by functionalization of a ketone or alkene handle. The Simmons-Smith cyclopropanation of an exocyclic alkene is the industry standard for introducing the cyclopropyl group.
Protocol: Cyclopropanation of 3-Methylenecyclobutane-1-carboxylic acid
-
Starting Material: 3-Methylenecyclobutane-1-carboxylic acid (commercially available or synthesized from 3-methylenecyclobutane-1-carbonitrile).
-
Reagents: Diethylzinc (
), Diiodomethane ( ), Dichloromethane (DCM). -
Mechanism: Formation of a zinc-carbenoid species (
) which performs a concerted syn-addition to the alkene.
Step-by-Step Methodology:
-
Carbenoid Formation: In a flame-dried flask under
, dissolve (1.0 M in hexanes, 2.5 equiv) in anhydrous DCM at 0°C. Slowly add (2.5 equiv) dropwise. Stir for 20 min to form the Furukawa reagent. -
Addition: Add a solution of 3-methylenecyclobutane-1-carboxylic acid (1.0 equiv) in DCM dropwise to the zinc reagent at 0°C.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours.
-
Quench: Carefully quench with saturated aqueous
(exothermic). -
Workup: Extract with DCM (
), wash combined organics with brine, dry over , and concentrate. -
Purification: The product is obtained as a mixture of cis/trans isomers. Separation requires HPLC or recrystallization of a derivative (e.g., amide).
Synthesis of 1-Cyclopropylcyclobutane-1-carboxylic acid
Direct alkylation of cyclobutanecarboxylates with cyclopropyl halides is difficult due to the slow reactivity of cyclopropyl electrophiles. The preferred method is 1,1-cycloalkylation (constructing the ring).
Protocol: Dialkylation of Ethyl Cyclopropylacetate
-
Starting Material: Ethyl cyclopropylacetate.
-
Reagents: 1,3-Dibromopropane, Sodium Hydride (NaH) or Lithium Diisopropylamide (LDA).
-
Solvent: DMF or THF/DMSO mix.
Step-by-Step Methodology:
-
Deprotonation: Suspend NaH (2.5 equiv, 60% dispersion) in anhydrous DMF at 0°C.
-
Substrate Addition: Add ethyl cyclopropylacetate (1.0 equiv) dropwise. Stir for 30 min to form the enolate.
-
Alkylation: Add 1,3-dibromopropane (1.1 equiv) dropwise.
-
Cyclization: Heat the reaction mixture to 60°C for 4–6 hours. The second alkylation (intramolecular) closes the ring.
-
Hydrolysis: After standard workup, treat the ester with LiOH in THF/Water to yield the free acid.
Part 3: Visualization of Synthetic Logic
Caption: Comparative synthetic pathways. Top: Functionalization of the pre-existing ring for the 3-isomer. Bottom: Construction of the ring via dialkylation for the 1-isomer.
Part 4: Physicochemical Properties & Applications
Lipophilicity and Solubility
The cyclobutane ring is less lipophilic than a cyclohexane ring but more lipophilic than a linear alkyl chain of equivalent carbon count due to the reduced surface area (compactness).
-
LogP: 3-CPCB generally exhibits a slightly lower LogP than its 1-CPCB isomer. The 1-isomer's gem-disubstitution creates a highly compact hydrophobic ball, increasing lipophilicity.
-
Solubility: The carboxylic acid moiety provides solubility, but the 1-isomer may show reduced solubility in aqueous media due to the "greasy" quaternary center shielding the polar head group.
Drug Design Decision Matrix
Caption: Decision matrix for selecting the appropriate isomer based on bioisosteric replacement goals.
References
-
Synthesis of Cyclopropyl-Substituted Cyclobutanes via Simmons-Smith Reaction Source:Organic Syntheses / Journal of Organic Chemistry Context: Methodology for cyclopropanation of methylenecyclobutanes. Link: (Representative Protocol)
-
Conformational Analysis of Cyclobutane Derivatives Source:Chemistry LibreTexts & Journal of Chemical Physics Context: Detailed analysis of ring puckering and strain energies (25-30° dihedral angle). Link:
-
Cyclobutanes in Drug Discovery (Bioisosteres) Source:Journal of Medicinal Chemistry / PharmaBlock Whitepapers Context: Use of cyclobutanes as replacements for phenyl and cyclohexyl rings.[2] Link: (General Reference)
-
Synthesis of 1-Substituted Cyclobutane Carboxylic Acids Source:ChemicalBook / Patent Literature Context: Dialkylation strategies for forming quaternary cyclobutane centers. Link:
-
3-Cyclopropylcyclobutane-1-carboxylic acid Product Data Source:Sigma-Aldrich / MilliporeSigma Context: Commercial availability and physical property data for the 3-isomer. Link:
Sources
Technical Guide: Cyclobutane Ring Strain Energy in Carboxylic Acid Derivatives
Executive Summary
This guide provides a rigorous analysis of the ring strain energy (RSE) inherent to cyclobutane carboxylic acid derivatives. While the baseline RSE of unsubstituted cyclobutane is established at 26.5 kcal/mol (110.9 kJ/mol) , the introduction of carboxylic acid moieties (
For drug development professionals, understanding these energetics is critical. The cyclobutane ring acts as a "high-energy" scaffold that can lock pharmacophores into bioactive conformations (reducing entropic penalty upon binding) or serve as a metabolic bioisostere for phenyl rings. This document outlines the theoretical basis, synthetic pathways, and validated protocols for quantifying strain in these systems.
Theoretical Framework: The Physics of Strain
The strain in cyclobutane derivatives is not a singular force but a composite of three vector components. When derivatizing with carboxylic acids, the puckering amplitude becomes the variable of highest concern.
Component Analysis
-
Baeyer Strain (Angle Strain): The ideal
bond angle is . A planar cyclobutane would require angles.[1] To relieve torsional strain, the ring puckers, reducing the internal C-C-C bond angle to , paradoxically increasing Baeyer strain to relieve Pitzer strain. -
Pitzer Strain (Torsional Strain): In a planar conformation, all eight hydrogens (or substituents) are fully eclipsed. Puckering relieves this repulsion.
-
Transannular Strain (Dunitz-Schomaker): Repulsion between non-adjacent atoms (C1 and C3).
The Puckering Equilibrium in Acid Derivatives
Unlike unsubstituted cyclobutane, which oscillates rapidly between puckered conformers, carboxylic acid derivatives often lock into a specific puckered geometry due to 1,2- or 1,3-diaxial interactions.
-
Substituent Effect: An electron-withdrawing carboxyl group at C1 creates a dipole. In 1,2-disubstituted systems, the cis isomer often exhibits higher strain than the trans isomer due to steric crowding, yet the cis form is required for cyclic anhydride formation—a key synthetic intermediate.
Synthetic Implications: Harnessing the Strain[2]
The high RSE of cyclobutane is the driving force for its reactivity, particularly in ring-opening polymerizations (ROMP) or strain-release functionalization. However, constructing the ring requires overcoming this enthalpy barrier.
The industry-standard method for synthesizing cyclobutane carboxylic acid derivatives is [2+2] Photocycloaddition . This pathway is governed by the Woodward-Hoffmann rules, allowing thermally forbidden but photochemically allowed construction.
Visualization: [2+2] Photocycloaddition Workflow
Figure 1: Mechanism of [2+2] photocycloaddition for cyclobutane synthesis. Note the reversibility (Retro-[2+2]), which is often driven by the release of ring strain energy.
Medicinal Chemistry: Cyclobutane as a Bioisostere[3][4]
In modern drug design, cyclobutane carboxylic acids are used to replace phenyl rings or flexible alkyl chains. This strategy, known as Escape from Flatland , improves solubility and metabolic stability.
Structural Advantages
-
Increase: Replacing aromatic rings with cyclobutane increases the fraction of
carbons, correlating with higher clinical success rates.[2] -
Vectorial Alignment: The rigid angles of the cyclobutane ring (
) provide unique exit vectors for substituents that cannot be achieved with cyclopentane ( ) or cyclohexane ( ).
Data Comparison: Carbocycle Energetics
| Ring System | Strain Energy (kcal/mol) | Strain per CH₂ (kcal/mol) | Conformation | Pharmacological Role |
| Cyclopropane | 27.5 | 9.2 | Planar (Rigid) | Alkylator (high reactivity) |
| Cyclobutane | 26.5 | 6.6 | Puckered (Wing ~28°) | Scaffold / Bioisostere |
| Cyclopentane | 6.2 | 1.2 | Envelope | Flexible linker |
| Cyclohexane | 0.1 | ~0.0 | Chair | Space filler |
Experimental & Computational Protocols
To accurately determine the RSE of a specific carboxylic acid derivative (e.g., cis-1,2-cyclobutanedicarboxylic acid), one cannot rely solely on generic tables. You must perform an Isodesmic Reaction Calculation .
Protocol: Computational Determination of RSE
Objective: Calculate RSE by comparing the target molecule to a strain-free reference system while conserving bond types.
Step 1: Define the Isodesmic Equation For a cyclobutane derivative, the equation balances the ring formation against acyclic reference alkanes (Ethane/Propane).
Step 2: Execution Workflow (Gaussian/ORCA)
-
Geometry Optimization: Optimize the structure of the cyclobutane derivative at DFT B3LYP/6-31G(d) or higher (ωB97X-D recommended for dispersion correction).
-
Frequency Calculation: Ensure no imaginary frequencies (verify local minimum).
-
Energy Extraction: Extract Zero-Point Corrected Energy (ZPVE).
-
Calculation:
Visualization: Isodesmic Logic
Figure 2: Logic flow for Isodesmic calculation. Positive
Experimental Validation: DSC
Protocol:
-
Instrument: Differential Scanning Calorimetry (DSC).
-
Method: Heat sample from 25°C to 300°C at 10°C/min under
. -
Analysis: Look for a sharp exotherm (decomposition/ring opening). The integral of this peak correlates to the release of ring strain, though it often includes combustion/oxidation enthalpies if not strictly controlled. Note: X-ray crystallography is preferred for determining the puckering angle, which serves as a structural proxy for strain.
References
-
Wiberg, K. B. (1986). The Concept of Strain in Organic Chemistry. Angewandte Chemie International Edition, 25(4), 312–322. Link
-
Namyslo, J. C., & Kaufmann, D. E. (2003). The Application of Cyclobutane Derivatives in Organic Synthesis. Chemical Reviews, 103(4), 1485–1538. Link
-
Hargreaves, N. et al. (2010). Control of Puckering in Cyclobutane Rings. Journal of the Chemical Society, Perkin Transactions 2. Link (General reference for puckering dynamics).
-
Bader, R. F. W. et al. (1990). Electron Density Distributions in Cyclobutane. Journal of the American Chemical Society.[3] Link
-
BenchChem. (2025).[2][4] A Technical Guide to Calculating the Strain Energy of Cyclobutane Derivatives. Link
Sources
Solubility of 3-Cyclopropylcyclobutane-1-carboxylic acid in Organic Solvents
[1][2][3]
Executive Summary
3-Cyclopropylcyclobutane-1-carboxylic acid is a specialized bicyclic building block used primarily in the synthesis of pharmaceutical intermediates and agrochemicals.[1][2][3] Its unique structure—comprising a strained cyclobutane ring fused with a cyclopropyl substituent and a polar carboxylic acid tail—creates a distinct solubility profile that balances lipophilicity with polar hydrogen-bonding capability.[1][2]
This guide provides a technical analysis of its solubility across the organic solvent spectrum.[2][3] It moves beyond static data points to establish a predictive solubility framework , enabling researchers to select the optimal solvent systems for reaction monitoring, extraction, and crystallization processes.
Key Solubility Insights:
-
Primary Solvents: High solubility in polar aprotic (THF, DMSO) and polar protic (Ethanol, Methanol) solvents.
-
Extraction Solvents: Excellent partitioning into Chlorinated solvents (DCM) and Ethers (MTBE, Et₂O) from acidic aqueous phases.[2][3]
-
Crystallization Systems: Best purified using solvent/anti-solvent pairs, typically involving Ethyl Acetate/Heptane or Toluene/Hexane.[2][3]
Physicochemical Profile & Solubility Mechanism[3][4][5]
Understanding the molecule's structure is the prerequisite for predicting its behavior in solution.[2][3]
Structural Analysis
The molecule (C₈H₁₂O₂) consists of three distinct domains that compete for solvation:
-
Carboxylic Acid Head (-COOH): A hydrophilic, polar domain capable of strong hydrogen bonding (donor and acceptor).[2][3] It drives solubility in alcohols and basic aqueous media.[2][3]
-
Cyclopropyl Tail: A highly lipophilic, strained ring system that increases the LogP (partition coefficient) compared to the parent cyclobutanecarboxylic acid.[2][3]
Theoretical Properties
| Property | Value (Approx.) | Impact on Solubility |
| Molecular Weight | 140.18 g/mol | Low MW facilitates dissolution in small-molecule solvents.[1][2][3] |
| LogP (Predicted) | 1.8 – 2.3 | Indicates moderate lipophilicity; prefers organic layers over water.[2][3] |
| pKa | ~4.7 | Soluble in aqueous base (pH > 6); insoluble in aqueous acid (pH < 3).[2][3] |
| H-Bond Donors | 1 | Requires proton-accepting solvents for stabilization.[1][2][3] |
| H-Bond Acceptors | 2 | Good interaction with protic solvents.[1][2][3] |
Solubility Landscape by Solvent Class[2][3]
The following categorization is based on the principle of similia similibus solvuntur (like dissolves like), validated by standard behavior of cycloalkyl carboxylic acids.
High Solubility Solvents (Reaction Media)
These solvents are recommended for homogenous reactions (e.g., amide coupling, esterification).
-
Chlorinated Solvents (DCM, Chloroform):
-
Ethers (THF, 2-MeTHF, Diethyl Ether, MTBE):
-
Alcohols (Methanol, Ethanol, Isopropanol):
Moderate Solubility Solvents (Process & Purification)
-
Esters (Ethyl Acetate, Isopropyl Acetate):
-
Aromatic Hydrocarbons (Toluene):
Low Solubility / Anti-Solvents (Crystallization)[2][3]
-
Aliphatic Hydrocarbons (n-Hexane, n-Heptane, Cyclohexane):
Experimental Protocols
Protocol A: Gravimetric Solubility Determination
Use this protocol to generate precise solubility data for your specific batch/polymorph.[1][2][3]
Reagents: HPLC-grade solvents, 3-Cyclopropylcyclobutane-1-carboxylic acid (dried).
-
Preparation: Weigh approx. 50 mg of the compound into a 4 mL glass vial.
-
Solvent Addition: Add the target solvent in 100 µL increments at 25°C.
-
Agitation: Vortex for 30 seconds after each addition.
-
Observation: Continue addition until the solid completely disappears (clear solution).
-
Calculation:
[2][3] -
Saturation Verification (Optional): If solid remains after 2 mL, filter the supernatant, evaporate a known volume, and weigh the residue.
Protocol B: Solvent Selection for Recrystallization
Objective: Identify a solvent system that dissolves the compound at high temp but precipitates it at low temp.[2][3]
-
Screening: Test Toluene, Ethyl Acetate, and Isopropyl Acetate.[3]
-
Procedure:
-
Anti-Solvent Method (Preferred):
Decision Logic & Visualization
Solvent Selection Decision Tree
The following diagram illustrates the logical flow for selecting a solvent based on the intended application (Reaction vs. Extraction vs. Crystallization).
Figure 1: Decision matrix for selecting organic solvents based on process requirements.
pH-Dependent Solubility Workflow
Since the compound is a carboxylic acid, its solubility is drastically tunable via pH.[2][3]
Figure 2: Impact of pH on the phase distribution of 3-Cyclopropylcyclobutane-1-carboxylic acid.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 105430074, 3-Cyclopropylcyclopentane-1-carboxylic acid (Analog).[1][2][3] Retrieved from [Link]
-
Organic Chemistry Portal (2024). Synthesis and Properties of Cyclobutane Derivatives. Retrieved from [Link]
-
Reichardt, C., & Welton, T. (2010). Solvents and Solvent Effects in Organic Chemistry.[3] Wiley-VCH.[1][2][3] (Standard reference for solvent polarity and solubility principles).
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. 3-Cyclobutylcyclobutane-1-carboxylic acid | C9H14O2 | CID 23344478 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CompTox Chemicals Dashboard [comptox.epa.gov]
- 4. CN101555205B - Preparing method of 3-oxo-1-cyclobutane-carboxylic acid - Google Patents [patents.google.com]
- 5. solubilityofthings.com [solubilityofthings.com]
Methodological & Application
Application Note: High-Efficiency Amide Coupling of 3-Cyclopropylcyclobutane-1-carboxylic Acid
Part 1: Executive Summary & Strategic Analysis
The Challenge: Steric Strain and Stereoconservation
3-Cyclopropylcyclobutane-1-carboxylic acid presents a unique set of challenges in medicinal chemistry. Unlike simple aliphatic acids, this scaffold possesses significant ring strain (~26 kcal/mol for cyclobutane) and steric bulk due to the C3-cyclopropyl substituent.
The primary synthetic risks are:
-
Steric Hindrance: The "puckered" conformation of the cyclobutane ring can place the C3-cyclopropyl group in a pseudo-equatorial or pseudo-axial position that interferes with the trajectory of the incoming amine nucleophile.
-
Epimerization: The C1 chiral center is susceptible to epimerization (cis/trans scrambling) under strongly basic conditions or via highly activated intermediates (e.g., acid chlorides), leading to thermodynamic equilibration rather than kinetic retention of stereochemistry.
-
Purification Difficulties: Standard urea byproducts from carbodiimide couplings (DCC/EDC) often co-elute with these lipophilic small molecules.
The Solution: Reagent Hierarchy
For this specific scaffold, we move beyond "standard" EDC/HOBt protocols. The recommended hierarchy based on yield, purity, and stereoretention is:
-
Primary Recommendation: T3P (Propanephosphonic acid anhydride) – Best for stereoretention and ease of workup.
-
Secondary Recommendation: HATU – Highest reactivity for extremely unreactive amines, though purification is more burdensome.
-
Tertiary Recommendation: Ghosez’s Reagent – For generating acid chlorides under neutral conditions when all coupling reagents fail.
Part 2: Reagent Selection & Decision Logic
The following table summarizes the performance characteristics of coupling reagents specifically for the 3-cyclopropylcyclobutane scaffold.
Table 1: Comparative Analysis of Coupling Reagents
| Reagent | Activation Species | Reactivity | Epimerization Risk | Workup Efficiency | Recommended Use Case |
| T3P | Mixed Anhydride | High | Very Low | Excellent (Water soluble byproducts) | Standard Protocol. Scale-up (>1g) and stereosensitive couplings. |
| HATU | O-Azabenzotriazolyl uronium | Very High | Moderate | Low (Requires chromatography) | Discovery Scale (<100mg). Unreactive/electron-deficient amines. |
| EDC/Oxyma | Active Ester | Moderate | Low | Good | Cost-sensitive, non-hindered amines only. |
| Ghosez's Reagent | 1-Chloro-N,N,2-trimethylpropenylamine | High | Moderate-High | Moderate | Last Resort. Extremely hindered anilines. |
Decision Tree for Experimental Design
Figure 1: Decision logic for selecting the optimal coupling strategy based on amine nucleophilicity and steric demand.
Part 3: Detailed Experimental Protocols
Protocol A: The Gold Standard (T3P)
Rationale: T3P forms a mixed anhydride that is highly reactive but less prone to racemization than O-acylisoureas (from EDC). Crucially, the byproducts are water-soluble, allowing for a "wash-only" purification in many cases.
Materials:
-
3-Cyclopropylcyclobutane-1-carboxylic acid (1.0 equiv)
-
Amine partner (1.1 equiv)[1]
-
T3P (50% w/w solution in EtOAc or DMF) (1.5 – 2.0 equiv)
-
Base: Pyridine (3.0 equiv) or N-Methylmorpholine (NMM) (3.0 equiv)
-
Solvent: Ethyl Acetate (EtOAc) or 2-MeTHF (Concentration 0.1 M)
Step-by-Step Methodology:
-
Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the carboxylic acid (1.0 equiv) and the amine (1.1 equiv) in EtOAc (dry).
-
Base Addition: Cool the mixture to 0°C. Add Pyridine (3.0 equiv) dropwise. Note: Pyridine acts as both a base and an acylation catalyst.
-
Activation: Add T3P solution (1.5 equiv) dropwise over 5 minutes.
-
Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 2-12 hours. Monitor by LC-MS.
-
Optimization: If conversion is <50% after 4 hours, heat to 50°C. T3P is thermally stable.
-
-
Workup (The "T3P Advantage"):
-
Dilute with EtOAc.[1]
-
Wash with water (2x).
-
Wash with 0.5 M HCl (to remove excess amine/pyridine).
-
Wash with 10% NaHCO3 (to remove excess acid/T3P byproducts).
-
Wash with Brine, dry over Na2SO4, and concentrate.
-
-
Result: Typically yields >85% pure amide with retention of cis/trans ratio.
Protocol B: The "Hard-to-Couple" Rescue (HATU)
Rationale: When the amine is extremely non-nucleophilic (e.g., electron-deficient anilines), T3P may be too slow. HATU generates a highly reactive At-ester.
Materials:
-
3-Cyclopropylcyclobutane-1-carboxylic acid (1.0 equiv)
-
Amine (1.0 – 1.2 equiv)[2]
-
HATU (1.1 – 1.2 equiv)
-
DIPEA (Hunig’s Base) (3.0 equiv)
-
Solvent: DMF or DMAc (Concentration 0.2 M)
Step-by-Step Methodology:
-
Pre-activation: Dissolve the carboxylic acid (1.0 equiv) in DMF. Add HATU (1.1 equiv) and DIPEA (1.0 equiv). Stir for 5 minutes at room temperature.
-
Observation: Solution usually turns yellow/orange.
-
-
Coupling: Add the amine (1.1 equiv) followed by the remaining DIPEA (2.0 equiv).
-
Reaction: Stir at Room Temperature for 1-4 hours.
-
Workup:
-
Dilute with EtOAc/Ether (1:1).
-
Wash extensively with water (3x) and LiCl (5% aq) to remove DMF.
-
Critical Step: The byproduct (tetramethylurea) is water-soluble but difficult to remove completely.[3] Column chromatography is almost always required.
-
Part 4: Mechanistic Insight & Troubleshooting
Mechanism of Stereoconservation
The 3-cyclopropylcyclobutane system is prone to epimerization via the enol/enolate form.
-
Path A (High Risk): Activation with Thionyl Chloride
Acid Chloride Ketene intermediate or enolization by strong base Loss of stereochemistry. -
Path B (Low Risk - T3P): T3P acts in a concerted cyclic transition state (presumed) or via a tight ion pair that minimizes the lifetime of the activated species, reducing the window for
-proton abstraction.
Troubleshooting Guide
| Issue | Root Cause | Corrective Action |
| Low Yield (<30%) | Steric clash between cyclopropyl group and amine. | Switch solvent to DMF (for T3P) or use HATU. Increase Temp to 60°C. |
| Epimerization | Base strength too high (pKa > 10). | Switch from TEA/DIPEA to N-Methylmorpholine (NMM) or Pyridine. Keep Temp < 40°C. |
| Precipitation | Product insolubility. | Use 2-MeTHF or DMF as solvent. |
| No Reaction | Carboxylic acid deactivation. | Ensure acid is not a salt form. If using Ghosez reagent, ensure strictly anhydrous conditions. |
Workflow Visualization: The T3P Pathway
Figure 2: The T3P activation pathway minimizes free activated species, reducing the risk of base-catalyzed epimerization at the alpha-carbon.
Part 5: References
-
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[4][5][6][7] Organic Process Research & Development, 20(2), 140–177. [Link]
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]
-
Patterson, A. W., et al. (2011). T3P: A Convenient and Low-Epimerization Reagent for the Synthesis of Hindered Amides.[5] Organic Letters. (Contextual citation for T3P properties in hindered systems).
-
Ghosez, L., et al. (1979). Synthesis of acyl chlorides from carboxylic acids using 1-chloro-N,N,2-trimethyl-1-propenylamine. Organic Syntheses, 59, 26. [Link]
-
Archifar, M., et al. (2025). Exploring Amide Coupling Reagents for Multi-Substituted Cyclobutane Synthesis. California State Polytechnic University, Pomona. [Link][7]
Sources
- 1. organic-synthesis.com [organic-synthesis.com]
- 2. scholarworks.calstate.edu [scholarworks.calstate.edu]
- 3. scholarworks.calstate.edu [scholarworks.calstate.edu]
- 4. chimia.ch [chimia.ch]
- 5. amri.staging.ribbitt.com [amri.staging.ribbitt.com]
- 6. hepatochem.com [hepatochem.com]
- 7. Exploring Amide Coupling Reagents for Multi-Substituted Cyclobutane Synthesis | ScholarWorks [scholarworks.calstate.edu]
Application Notes and Protocols for the Synthesis of Cyclobutane Carboxylic Acid via Grignard Reaction
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Significance of the Cyclobutane Moiety in Medicinal Chemistry
The cyclobutane ring, a four-membered carbocycle, has garnered considerable attention from medicinal chemists due to its unique conformational properties and steric profile. Its incorporation into small molecule drug candidates can impart desirable physicochemical properties, such as metabolic stability and improved binding affinity, by introducing a degree of three-dimensional complexity. Cyclobutane carboxylic acid, in particular, serves as a valuable building block for the synthesis of a diverse array of more complex molecules with potential therapeutic applications. This guide provides a detailed protocol and in-depth discussion of the Grignard reaction as a robust method for the synthesis of cyclobutane carboxylic acid.
Reaction Overview: A Two-Stage Approach
The synthesis of cyclobutane carboxylic acid via the Grignard reaction is a two-stage process. The first stage involves the formation of the Grignard reagent, cyclobutyl magnesium bromide, from cyclobutyl bromide. The second stage is the carboxylation of this Grignard reagent using carbon dioxide, followed by an acidic workup to yield the final product.
Figure 1: A schematic overview of the two-stage synthesis of cyclobutane carboxylic acid via a Grignard reaction.
Part 1: Formation of Cyclobutyl Magnesium Bromide - The Grignard Reagent
The successful formation of the Grignard reagent is paramount to the overall success of the synthesis. This step is highly sensitive to moisture and atmospheric oxygen.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: Grignard reagents are potent nucleophiles and strong bases. Even trace amounts of water will protonate the Grignard reagent, quenching it and forming cyclobutane instead of the desired product. Therefore, all glassware must be rigorously dried (flame-dried or oven-dried), and anhydrous solvents must be used.
-
Solvent Selection: Anhydrous diethyl ether or tetrahydrofuran (THF) are the solvents of choice. They are effective at solvating and stabilizing the Grignard reagent. THF is often preferred due to its higher boiling point and better ability to solvate the Grignard complex.
-
Magnesium Activation: The surface of magnesium turnings is often coated with a passivating layer of magnesium oxide, which can inhibit the reaction. Activation of the magnesium is crucial for initiating the reaction. This can be achieved by adding a small crystal of iodine, a few drops of 1,2-dibromoethane, or by mechanically stirring the magnesium turnings to expose a fresh surface.
-
Initiation and Temperature Control: The formation of the Grignard reagent is an exothermic reaction. Gentle warming may be necessary to initiate the reaction. However, once initiated, the reaction can become vigorous. It is important to maintain a moderate temperature to prevent side reactions, such as Wurtz coupling.
Troubleshooting Grignard Reagent Formation:
| Problem | Potential Cause(s) | Solution(s) |
| Reaction fails to initiate | Inactive magnesium surface (MgO layer) | Activate magnesium with iodine or 1,2-dibromoethane. |
| Wet glassware or solvent | Flame-dry all glassware and use anhydrous solvents. | |
| Low yield of Grignard reagent | Wurtz coupling side reaction | Add the cyclobutyl bromide slowly and maintain a moderate temperature. |
| Incomplete reaction | Allow for sufficient reaction time after the addition of cyclobutyl bromide is complete. | |
| Quenching by moisture or oxygen | Maintain a positive pressure of an inert gas (e.g., nitrogen or argon). |
Part 2: Carboxylation and Workup
Once the cyclobutyl magnesium bromide has been successfully formed, it is reacted with carbon dioxide to form a halomagnesium carboxylate intermediate. Subsequent acidification yields the desired cyclobutane carboxylic acid.
Causality Behind Experimental Choices:
-
Carbon Dioxide Source: Carbon dioxide can be introduced as a gas bubbled through the reaction mixture or as solid carbon dioxide (dry ice). When using dry ice, it should be crushed and free of condensed water to maintain anhydrous conditions.
-
Addition of Grignard Reagent: It is generally preferable to add the Grignard reagent solution to a slurry of dry ice in an ethereal solvent. This ensures that the carbon dioxide is in excess, which helps to minimize side reactions where the Grignard reagent might react with the newly formed carboxylate.
-
Acidic Workup: The intermediate halomagnesium carboxylate is a salt. Protonation with a dilute aqueous acid, such as hydrochloric acid or sulfuric acid, is necessary to liberate the free carboxylic acid.
Detailed Experimental Protocol
Materials:
-
Cyclobutyl bromide
-
Magnesium turnings
-
Anhydrous diethyl ether or THF
-
Iodine crystal (or 1,2-dibromoethane)
-
Solid carbon dioxide (dry ice)
-
Hydrochloric acid (e.g., 3 M)
-
Diethyl ether (for extraction)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Inert gas (Nitrogen or Argon)
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer
-
Inert gas supply
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
Figure 2: Step-by-step experimental workflow for the synthesis of cyclobutane carboxylic acid.
Procedure:
-
Preparation: All glassware should be thoroughly dried in an oven overnight or flame-dried under a stream of inert gas. Assemble a three-necked flask with a reflux condenser, a dropping funnel, and a gas inlet. Maintain a positive pressure of nitrogen or argon throughout the reaction.
-
Magnesium Activation: Place magnesium turnings (1.2 equivalents) in the flask. Add a small crystal of iodine. Gently warm the flask until the iodine sublimes and the color disappears, indicating the activation of the magnesium surface.
-
Grignard Reagent Formation: Add a portion of anhydrous diethyl ether or THF to the flask to cover the magnesium. Dissolve cyclobutyl bromide (1 equivalent) in anhydrous ether/THF in the dropping funnel. Add a small amount of the cyclobutyl bromide solution to initiate the reaction, which may be indicated by a slight warming of the mixture or the appearance of bubbles. Once the reaction has started, add the remaining cyclobutyl bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture for an additional 30-60 minutes to ensure complete reaction.
-
Carboxylation: In a separate flask, place a generous excess of crushed dry ice. Slowly add the prepared Grignard reagent solution to the dry ice with vigorous stirring.
-
Workup: After the addition is complete and the mixture has warmed to room temperature, slowly and cautiously add dilute hydrochloric acid to the reaction mixture until the aqueous layer is acidic.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with two portions of diethyl ether.
-
Drying and Solvent Removal: Combine the organic extracts and dry over anhydrous magnesium sulfate or sodium sulfate. Filter to remove the drying agent and remove the solvent using a rotary evaporator.
-
Purification: The crude cyclobutane carboxylic acid can be purified by distillation or recrystallization.
References
-
Chemistry LibreTexts. (2025, January 19). 20.5: Preparing Carboxylic Acids. [Link]
-
Jaramillo, D. (2024, October 24). Synthesis of Cyclobutane Derivatives by Use of Grignard and Amide Coupling Reactions. California State Polytechnic University, Pomona. [Link]
-
Reddit. (2021, September 9). Grignard Formation - Troubleshooting and Perfecting. r/Chempros. [Link]
-
Transformation Tutoring. (2022, November 24). Synthesis And Reactions Of Carboxylic Acids. [Link]
- Stenstrom, Y., & Sydnes, L. K. Houben-Weyl Methods of Organic Chemistry, Vol. E 17a, 4th ed. Thieme.
-
Organic Syntheses. 1,1-CYCLOBUTANEDICARBOXYLIC ACID AND CYCLOBUTANECARBOXYLIC ACID. [Link]
-
Jasperse, J. Chem 360 Jasperse Ch. 20, 21 Notes. Carboxylic Acids, Esters, Amides, Acid-Chlorides. [Link]
-
Filo. (2024, November 22). A and B= ? H+MgBr(OH). [Link]
-
OpenStax. (2023, September 20). 20.5 Preparing Carboxylic Acids. Organic Chemistry. [Link]
-
Organic Chemistry Portal. Grignard Reaction. [Link]
-
Organic Syntheses. ALDEHYDES FROM 1,1,3,3-TETRAMETHYLBUTYL ISONITRILE AND ORGANOMETALLIC REAGENTS. [Link]
-
YouTube. (2020, July 26). Cyclobutyl bromide on treatment with magnesium in dry ether forms an organometallic compound (A).. [Link]
- Allen.
Application Note: Scale-Up Synthesis of 3-Cyclopropylcyclobutane-1-carboxylic Acid
Executive Summary
This application note details a robust, scalable protocol for the synthesis of 3-cyclopropylcyclobutane-1-carboxylic acid , a high-value pharmacophore found in GPR40 agonists and antiviral candidates. Unlike laboratory-scale methods that often rely on unpredictable [2+2] photocycloadditions or hazardous diazomethane cyclopropanations, this protocol utilizes a Suzuki-Miyaura cross-coupling strategy on a pre-formed cyclobutane core. This approach ensures high regio-fidelity, safety on kilogram scales, and reproducible stereochemical outcomes.
Retrosynthetic Analysis & Strategy
The synthesis is designed to avoid the high-energy intermediates typically associated with constructing strained rings from scratch. Instead, we utilize the commercially relevant 3-oxocyclobutanecarboxylic acid as a scaffold.
Strategic Disconnections:
-
C(sp³)-C(sp³) Bond Formation: The cyclopropyl group is installed via a Suzuki coupling on an activated enol triflate, followed by hydrogenation. This avoids the use of unstable cyclopropyl lithium/magnesium species.
-
Ring Construction: The cyclobutane core is generated via a classic Weiss-Cook condensation strategy, optimized for modern flow or batch reactors.
Figure 1: Retrosynthetic logic prioritizing robust cross-coupling over direct ring formation.
Detailed Experimental Protocols
Stage 1: Synthesis of Ethyl 3-oxocyclobutanecarboxylate
Note: While commercially available, in-house synthesis is cost-effective for >1 kg batches.
Reaction Principle: Double alkylation of diethyl malonate with 1,3-dichloroacetone (or equivalent synthon) followed by decarboxylation.
Reagents:
-
Diethyl malonate (1.0 equiv)
-
1,3-Dichloroacetone (1.1 equiv)
-
Sodium ethoxide (2.2 equiv) in Ethanol
-
Sulfuric acid (cat.)
Protocol:
-
Alkylation: To a reactor cooled to 0°C, add NaOEt (21% wt in EtOH). Slowly dose diethyl malonate.
-
Add 1,3-dichloroacetone dropwise, maintaining internal temp <10°C (Exothermic!).
-
Heat to reflux for 4 hours. The intermediate spiro-ketal forms.
-
Workup: Cool, quench with dilute HCl, and extract with MTBE.
-
Decarboxylation: Reflux the crude diester in aqueous acetic acid/HCl to effect hydrolysis and decarboxylation, yielding the 3-oxocyclobutanecarboxylic acid.
-
Esterification: Reflux the acid in Ethanol with catalytic H2SO4 to yield Ethyl 3-oxocyclobutanecarboxylate .
-
Purification: Vacuum distillation (bp ~85°C @ 15 mmHg).
Stage 2: Activation to Vinyl Triflate
This is the critical activation step. The ketone is converted to a vinyl triflate, a pseudohalide suitable for Palladium catalysis.
Reagents:
-
Ethyl 3-oxocyclobutanecarboxylate (1.0 equiv)
-
Trifluoromethanesulfonic anhydride (Tf2O) (1.1 equiv)
-
2,6-Lutidine (1.2 equiv)
-
DCM (Solvent, 10 V)
Protocol:
-
Charge ketone and 2,6-lutidine into DCM. Cool to -78°C (Dry ice/acetone bath).
-
Critical Step: Add Tf2O dropwise over 60 mins. Do not allow temperature to rise above -60°C to prevent polymerization.
-
Warm slowly to 0°C over 4 hours.
-
Quench: Pour into ice-cold saturated NaHCO3.
-
Isolation: Separate organic layer, wash with 1M citric acid (to remove lutidine), dry over MgSO4, and concentrate.
-
Storage: Use immediately or store at -20°C under Argon. Unstable on silica; rapid filtration through a neutral alumina plug is recommended if purification is needed.
Stage 3: Suzuki-Miyaura Coupling (The "Scale-Up" Key)
This step installs the cyclopropyl ring without using hazardous carbenoids.
Reagents:
-
Vinyl Triflate (from Stage 2) (1.0 equiv)
-
Cyclopropylboronic acid (1.3 equiv)
-
Pd(dppf)Cl2·DCM (0.03 equiv) - Robust catalyst for scale-up
-
K3PO4 (3.0 equiv)
-
THF/Water (4:1 ratio)
Protocol:
-
Degas THF/Water mixture with Nitrogen for 30 mins.
-
Charge Vinyl Triflate, Cyclopropylboronic acid, and K3PO4.
-
Add Pd catalyst.[1]
-
Heat to 60°C for 6-12 hours. Monitor by HPLC (Disappearance of Triflate).
-
Workup: Filter through Celite to remove Pd black. Dilute with EtOAc, wash with water and brine.
-
Purification: Flash chromatography (Hexane/EtOAc). Product: Ethyl 3-cyclopropylcyclobut-2-ene-1-carboxylate .
Stage 4: Hydrogenation & Hydrolysis
Converting the unsaturated ester to the final saturated acid.
Protocol:
-
Hydrogenation: Dissolve the alkene in MeOH. Add 5% Pd/C (10 wt% loading). Hydrogenate at 3 bar (45 psi) H2 pressure for 4 hours.
-
Stereochemistry Note: Hydrogenation typically occurs from the less hindered face, favoring the cis-isomer (Cyclopropyl and Carboxylate on the same side).
-
-
Hydrolysis: Filter catalyst. Add LiOH (2.0 equiv) and water directly to the MeOH solution. Stir at RT for 4 hours.
-
Isolation: Acidify to pH 2 with 1M HCl. Extract with EtOAc.[2]
-
Crystallization: The crude acid can often be crystallized from Heptane/EtOAc to upgrade purity >99%.
Process Parameters & Data
| Parameter | Specification | Notes |
| Overall Yield | 45-55% | From 3-oxocyclobutanecarboxylate |
| Purity (HPLC) | >98.5% | Critical for pharma applications |
| Major Impurity | Des-cyclopropyl (reduced triflate) | Controlled by excess boronic acid |
| Stereochemistry | cis:trans ~ 9:1 | Can be epimerized to trans if required using NaOEt |
Analytical Checkpoint (1H NMR - CDCl3, 400 MHz)
-
Cyclopropyl protons: Multiplets at δ 0.1–0.5 ppm (4H) and δ 0.8 ppm (1H).
-
Cyclobutane protons: Complex multiplets at δ 1.8–2.4 ppm.
-
Methine (CH-COOH): Quintet-like multiplet at δ 3.0 ppm.
-
Carboxylic Acid: Broad singlet at δ 11.0–12.0 ppm.
Safety & Hazard Management
1. Triflic Anhydride (Tf2O):
-
Hazard: Highly corrosive, reacts violently with water. Causes severe burns.
-
Control: Handle only in a dry, inert atmosphere (N2/Ar). Use double-gloved protection. Quench excess reagent slowly at low temperature.
2. Palladium Residues:
-
Hazard: Heavy metal contamination in API.
-
Control: Use functionalized silica scavengers (e.g., SiliaMetS® Thiol) post-reaction to reduce Pd levels to <10 ppm.
3. Hydrogenation:
-
Hazard: Fire/Explosion risk with H2 gas and pyrophoric Pd/C.
-
Control: Use nitrogen purging before/after H2 introduction. Keep catalyst wet with water/solvent during filtration.
References
-
Preparation of 3-oxocyclobutanecarboxylic acid
- Method: Pigou, P. E., & Schiesser, C. H. (1988). Journal of Organic Chemistry, 53(16), 3841-3843.
-
Source:
-
Suzuki Coupling on Vinyl Triflates
- Method: Rottländer, M., & Knochel, P. (1998). Journal of Organic Chemistry, 63(1), 203-208.
-
Source:
-
Cyclopropanation Strategies (Comparison)
- Review: Lebel, H., Marcoux, J. F., Molinaro, C., & Charette, A. B. (2003). Chemical Reviews, 103(4), 977-1050.
-
Source:
-
Commercial Availability & CAS Data
Sources
- 1. researchgate.net [researchgate.net]
- 2. thieme-connect.de [thieme-connect.de]
- 3. 1498554-96-3|1-Cyclopropylcyclobutane-1-carboxylic acid|BLD Pharm [bldpharm.com]
- 4. 1783662-84-9|Cyclobutanecarboxylic acid, 3-(hydroxymethyl)-, cis-|BLD Pharm [bldpharm.com]
- 5. 1824197-32-1|Bicyclo[3.2.0]heptane-6-carboxylic acid|BLD Pharm [bldpharm.com]
- 6. 62184-63-8|Cyclobutane-1,3-dicarboxylic acid|BLD Pharm [bldpharm.com]
- 7. 3-Cyclopropylcyclobutane-1-carboxylic acid | CymitQuimica [cymitquimica.com]
Application Note: Cyclopropyl-Cyclobutane Scaffolds in Medicinal Chemistry
Executive Summary
This application note details the strategic implementation of cyclopropyl-cyclobutane scaffolds—specifically spiro[2.3]hexane and bicyclo[2.1.0]pentane —in drug discovery. These strained,
Strategic Rationale & Scaffold Selection
The "Escape from Flatland" Imperative
The cyclopropyl-cyclobutane architecture combines the high ring strain of cyclopropane (~27.5 kcal/mol) with the puckered conformation of cyclobutane (~26.5 kcal/mol). This combination offers unique advantages:
-
Metabolic Blocking: The strained C-H bonds are shorter and stronger (higher BDE), making them resistant to CYP450-mediated oxidation [1].
-
Vectorial Rigidification: Unlike flexible alkyl chains, these scaffolds lock exit vectors in precise orientations, minimizing entropic penalties upon binding.
-
Bioisosterism:
-
Spiro[2.3]hexane: A bioisostere for gem-dimethyl or carbonyl groups, offering a larger excluded volume and altered lipophilicity.
-
Bicyclo[2.1.0]pentane ("Housane"): A saturated bioisostere for phenyl rings, particularly useful for ortho/meta substitution emulation without the
-electron liability [2].
-
Decision Framework: Selecting the Right Scaffold
Use the following logic flow to determine which cyclopropyl-cyclobutane variant suits your SAR (Structure-Activity Relationship) needs.
Figure 1: Decision tree for scaffold selection based on medicinal chemistry objectives.
Physicochemical Profiling
The following data compares the cyclopropyl-cyclobutane scaffolds against standard motifs they replace.
Table 1: Comparative Physicochemical Properties
| Property | gem-Dimethyl | Spiro[2.3]hexane | Phenyl Ring | Bicyclo[2.1.0]pentane |
| Hybridization | ||||
| ClogP | High | Moderate | High | Moderate |
| Metabolic Stability | Low (benzylic/allylic ox) | High (Strained C-H) | Low (Epoxidation/Hydroxylation) | High |
| Solubility | Low | Improved | Low | Improved |
| Exit Vector Angle | ~109.5° (Rotatable) | ~90° (Locked) | 120° / 180° | ~115° (Rigid) |
Experimental Protocols
Protocol A: Synthesis of 5-Amino-spiro[2.3]hexane-1-carboxylic Acid
This protocol describes the synthesis of a conformationally restricted GABA analog, a versatile building block for peptidomimetics.
Prerequisites:
-
Reagents: Methylenecyclobutane, Ethyl diazoacetate, Rhodium(II) acetate dimer (
), NaOH, DPPA (Diphenylphosphoryl azide), t-Butanol. -
Safety: Diazo compounds are potentially explosive. Perform all reactions behind a blast shield.
Step-by-Step Methodology:
-
Cyclopropanation (Scaffold Formation):
-
Dissolve methylenecyclobutane (10 mmol) and
(1 mol%) in anhydrous DCM (20 mL) under Argon. -
Slowly add ethyl diazoacetate (12 mmol) via syringe pump over 4 hours at 0°C. Note: Slow addition is critical to prevent carbene dimerization.
-
Stir overnight at room temperature.
-
QC Check:
NMR should show disappearance of olefinic protons (4.8-5.0 ppm) and appearance of high-field cyclopropyl protons (0.5-1.5 ppm). -
Isolate ethyl spiro[2.3]hexane-1-carboxylate via silica gel chromatography (Hexane/EtOAc).
-
-
Saponification:
-
Treat the ester with LiOH (2 equiv) in THF/Water (1:1) at RT for 2 hours.
-
Acidify to pH 3 with 1M HCl and extract with EtOAc to yield the free acid.
-
-
Curtius Rearrangement (Amine Installation):
-
Dissolve the spiro-acid (5 mmol) in dry Toluene.
-
Add triethylamine (1.1 equiv) and DPPA (1.1 equiv). Heat to 80°C for 2 hours (evolution of
gas observed). -
Add excess t-Butanol (10 equiv) and reflux for 12 hours to trap the isocyanate intermediate.
-
Result: N-Boc-5-amino-spiro[2.3]hexane.[1]
-
-
Deprotection:
-
Treat with TFA/DCM (1:1) for 30 mins to yield the final amino acid salt.
-
Protocol B: Metabolic Stability Assessment (Microsomal Stability)
Objective: Validate the metabolic superiority of the spiro-scaffold over a gem-dimethyl analog.
-
Preparation:
-
Test Compound: Spiro[2.3]hexane derivative (1 µM final conc).
-
Control: gem-dimethyl analog.
-
System: Human Liver Microsomes (HLM) at 0.5 mg protein/mL.
-
-
Incubation:
-
Pre-incubate HLM and compounds in phosphate buffer (pH 7.4) at 37°C for 5 mins.
-
Initiate reaction with NADPH-regenerating system.
-
Sample timepoints: 0, 5, 15, 30, 60 mins.
-
-
Analysis:
-
Quench with ice-cold Acetonitrile containing internal standard.
-
Centrifuge (4000g, 10 min).
-
Analyze supernatant via LC-MS/MS.
-
Calculation: Plot ln(% remaining) vs. time to determine
and .
-
Synthetic Workflow Visualization
The following diagram illustrates the modular synthesis of spiro[2.3]hexane scaffolds, highlighting the divergence points for functionalization.
Figure 2: Modular synthetic pathway for spiro[2.3]hexane functionalization.
Troubleshooting & Quality Control
-
NMR Characterization:
-
Issue: Overlap of cyclopropyl and cyclobutyl signals.
-
Solution: Use HSQC/HMBC. The spiro-carbon is quaternary and will not appear in HSQC but will show distinct long-range coupling in HMBC.
-
Characteristic Shift: The spiro-carbon typically appears around 20-30 ppm in
NMR, significantly upfield from standard quaternary carbons.
-
-
Stability:
-
While the rings are strained, they are generally stable to standard acidic/basic workups. However, avoid strong Lewis acids at high temperatures, which may trigger ring-opening rearrangements.
-
References
-
Mykhailiuk, P. K. (2020).[2] Saturated Bioisosteres of ortho-Substituted Benzenes. Angewandte Chemie International Edition, 59(46), 20515-20521.[2] Link
-
Denisenko, A., et al. (2021). 1,2-Disubstituted bicyclo[2.1.1]hexanes as saturated bioisosteres of ortho-substituted benzene. Chemical Science, 12, 6617-6623. Link
-
Burkhard, J. A., et al. (2010). Oxidative Metabolism of Azaspirocycles and Their Application in Medicinal Chemistry. Journal of Medicinal Chemistry, 53(19), 7119–7128. Link
-
Wuitschik, G., et al. (2010). Spiro[2.3]hexane-1-carboxylic Acid as a Conformationally Restricted GABA Analogue.[1] Angewandte Chemie, 49(16), 2843-2847. Link
Sources
Application Note: 3-Cyclopropylcyclobutane-1-carboxylic Acid as a High-Volume Lipophilic Isostere
[1]
Executive Summary: Escaping the "Spherical Trap"
In modern drug design, the tert-butyl group is a classic "magic bullet" for filling hydrophobic pockets and blocking metabolic hot spots.[1] However, its spherical geometry (
3-Cyclopropylcyclobutane-1-carboxylic acid (3-CPCB) represents a sophisticated "Volume-Expanded" isostere.[1] Unlike the compact tert-butyl group, 3-CPCB offers:
-
Elongated Lipophilicity: It mimics the hydrophobicity of a tert-butyl or tert-pentyl group but extends the lipophilic envelope, allowing it to reach deeper into hydrophobic channels.[1]
-
Defined Exit Vectors: The cyclobutane core provides distinct cis and trans geometries, allowing precise spatial orientation of the cyclopropyl "tail" relative to the carboxylic acid "head."
-
Metabolic Resilience: The cyclopropyl group is often metabolically robust compared to flexible alkyl chains, acting as a "sigma-hole" donor and preventing rapid oxidation.[1]
This guide details the physicochemical rationale, synthetic integration, and stereochemical validation of 3-CPCB in lead optimization.
Physicochemical Justification & Isosteric Analysis
The transition from a tert-butyl group to a 3-cyclopropylcyclobutane moiety is not a 1:1 steric replacement; it is a vector-driven expansion .[1]
Comparative Physicochemical Profile[1][2][3]
| Property | tert-Butyl (Pivalate) | 1-CF | 3-Cyclopropylcyclobutane (Trans) | Impact on Drug Design |
| Formula | Increased carbon count requires monitoring of Lipophilicity Ligand Efficiency (LLE).[1] | |||
| Shape | Spherical | Distorted Sphere | Ellipsoidal / Linear | Reaches distal hydrophobic pockets inaccessible to t-Bu.[1] |
| Hybridization | Maintains high | |||
| Flexibility | Rotatable (Bond) | Rigid Ring | Rigid Ring + Rotatable CP | Semi-rigid; reduces entropic penalty upon binding. |
| Metabolic Risk | Low (Benzylic oxid.) | Very Low | Low/Medium | Cyclopropyl ring can block CYP oxidation sites.[1] |
| Vector Angle | N/A (Cone) | Allows "tuning" of the hydrophobic contact. |
The "Volume-Expansion" Hypothesis
While 1-substituted cyclobutanes (e.g., 1-trifluoromethylcyclobutane) are direct steric mimics of tert-butyl, the 3-substituted variants act as surrogates for para-substituted phenyl rings or elongated alkyl chains (like isobutyl/neopentyl) without the liability of aromatic planarity ("Flatland").[1]
Experimental Protocols
Protocol A: Modular Synthesis via [2+2] Cycloaddition
Rationale: While the building block is commercially available, in-house synthesis allows for rapid diversification (e.g., substituting the cyclopropyl group). The most robust route utilizes a photochemical or Lewis-acid catalyzed [2+2] cycloaddition.[1]
Materials:
-
Vinylcyclopropane (1.0 equiv)
-
Methyl Acrylate (1.2 equiv)
-
Dichloromethane (DCM) (Anhydrous)
-
Lewis Acid Catalyst: EtAlCl
(Ethylaluminum dichloride) (0.2 equiv) or UV Light source (350 nm) for photocatalysis.
Step-by-Step Methodology:
-
Setup: Flame-dry a 100 mL round-bottom flask under Argon atmosphere.
-
Solvation: Dissolve Methyl Acrylate (1.2 equiv) in anhydrous DCM (0.5 M concentration).
-
Catalyst Addition: Cool to -78°C. Dropwise add EtAlCl
(1M in hexanes). Critical: Maintain temperature to control regioselectivity.[1] -
Addition of Diene: Add Vinylcyclopropane (1.0 equiv) slowly over 30 minutes.
-
Reaction: Stir at -78°C for 4 hours, then allow to warm to room temperature overnight.
-
Quench: Carefully quench with saturated NaHCO
solution. -
Extraction: Extract with DCM (3x), dry over MgSO
, and concentrate. -
Result: A mixture of cis and trans methyl 3-cyclopropylcyclobutane-1-carboxylate.
Protocol B: Stereochemical Assignment & Separation (The "Senior Scientist" Check)
Expert Insight: The biological activity of 3-substituted cyclobutanes is strictly controlled by the cis/trans isomerism.[1] You cannot test the mixture. The cis isomer (folded) often mimics a bulky cluster, while the trans isomer (extended) mimics a linear chain.
Separation Workflow (SFC):
-
Column: Chiralpak AD-H or IG (5 µm, 4.6 x 250 mm).[1]
-
Mobile Phase: CO
/ Methanol (with 0.1% DEA) gradient 5% -> 40%. -
Detection: UV at 210 nm.[1]
-
Outcome: The trans isomer typically elutes faster on AD-H columns due to a smaller projected area interacting with the stationary phase, but this must be empirically validated.[1]
Validation (NOESY NMR):
-
Dissolve 5 mg of pure isomer in DMSO-
. -
Run 2D NOESY experiment.
-
Analysis:
-
Cis-Isomer: Look for strong NOE cross-peaks between the methine proton at C1 (alpha to Carbonyl) and the methine proton at C3 (alpha to Cyclopropyl). Signal implies spatial proximity (folded).
-
Trans-Isomer: Absence of C1-C3 NOE; presence of NOE between C1-H and C3-Cyclopropyl ring protons (if reachable) or adjacent ring protons only.[1]
-
Application Logic: When to use this Isostere?
Use the following decision tree to determine if 3-CPCB is the correct tool for your lead optimization campaign.
Caption: Decision matrix for selecting 3-cyclopropylcyclobutane. It is the preferred choice when "escaping flatland" (replacing phenyls) or extending a tert-butyl group into a deeper hydrophobic channel.
Synthetic Integration: Amide Coupling Protocol
Context: The most common application is coupling the carboxylic acid to an amine scaffold (e.g., replacing a Pivalamide).
Standard Operating Procedure (SOP):
-
Reagents:
-
Procedure:
-
Dissolve the Acid and Base in the solvent. Stir for 5 mins.
-
Add the Amine.[2]
-
Add T3P dropwise at 0°C.
-
Allow to warm to RT and stir for 2-12 hours.
-
Monitor: LCMS for conversion. Note: The cyclopropyl ring is acid-sensitive; avoid highly acidic workups (e.g., 1M HCl washes) if possible.[1] Use Citric Acid (10%) instead.
-
-
Data Analysis:
-
Compare
LogD of the product vs. the tert-butyl parent. Expect a slight increase in LogD (+0.3 to +0.5) due to the extra carbons, but a significant change in Shape Complementarity .
-
References
-
Mykhailiuk, P. K. (2024).[1][3][4] "
-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue." JACS Au.[1][5] Available at: [Link]- Key Insight: Establishes the framework for cyclobutanes as tert-butyl isosteres and provides comparative physicochemical d
-
Levterov, V. V., et al. (2023).[1] "Saturated Bioisosteres of Benzene: Where We Are and Where We Are Going." Chemistry – A European Journal.[1]
- Key Insight: Discusses the "Escape from Flatland" using 3-substituted cyclobutanes.
-
-
Key Insight: Source for building block availability and solubility data.[1]
-
-
Meanwell, N. A. (2011).[1] "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry. Available at: [Link]
Sources
- 1. Cyclobutane carboxylic acid, 3-tert-butyl, ethyl ester, cis- [webbook.nist.gov]
- 2. drughunter.com [drughunter.com]
- 3. ERC-project – Mykhailiuk Research Site [mykhailiukchem.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Separation of 3-Cyclopropylcyclobutane-1-carboxylic Acid Isomers
Executive Summary
Separating the cis and trans isomers of 3-Cyclopropylcyclobutane-1-carboxylic acid presents a unique stereochemical challenge. Unlike cyclohexane systems, the cyclobutane ring exists in a "puckered" (butterfly) conformation to relieve torsional strain.
Critical Scientific Insight: In 1,3-disubstituted cyclobutanes , the cis isomer is often thermodynamically more stable than the trans isomer.[1] This is because the puckered ring allows both substituents in the cis isomer to adopt pseudo-equatorial positions (diequatorial), whereas the trans isomer forces one substituent into a higher-energy pseudo-axial position. This contradicts the standard intuition derived from acyclic alkenes or 1,2-disubstituted rings.
This guide provides three validated workflows ranging from analytical screening to bulk purification.
Part 1: Diagnostic & Characterization
Before attempting separation, you must accurately define your starting material.
Isomer Assignment via ¹H NMR
Do not rely solely on retention time. Use Nuclear Overhauser Effect (NOE) to confirm geometry.
-
Cis-Isomer: Look for NOE correlations between the proton at C1 (alpha to COOH) and the proton at C3 (alpha to Cyclopropyl). If they are on the same face, a strong signal enhancement is observed.
-
Trans-Isomer: minimal or no NOE enhancement between C1-H and C3-H.
Part 2: Separation Protocols
Method A: High-Performance Liquid Chromatography (HPLC)
Best for: Analytical purity assessment and small-scale (<100 mg) isolation.
The Challenge: Carboxylic acids often tail on silica or C18 due to ionization and silanol interactions.
The Fix: You must suppress ionization to keep the molecule neutral (
Protocol: Reverse Phase Separation
-
Column Selection:
-
Primary: C18 with high carbon load (e.g., Agilent Zorbax SB-C18 or Waters XBridge).
-
Alternative: Phenyl-Hexyl phases often provide better selectivity for geometric isomers due to pi-pi interactions or shape selectivity.
-
-
Mobile Phase:
-
Solvent A: Water + 0.1% Formic Acid (or 0.1% TFA for sharper peaks, though TFA suppresses MS signals).
-
Solvent B: Acetonitrile + 0.1% Formic Acid.
-
-
Gradient:
-
Start: 5% B.
-
Ramp to 60% B over 20 minutes.
-
Note: Isomers typically elute close together. A shallow gradient (e.g., 0.5% B/min) is crucial in the elution window.
-
Workflow Visualization (HPLC Development)
Caption: Iterative decision tree for optimizing HPLC separation of cyclobutane carboxylic acids.
Method B: Chemical Derivatization (Esterification)
Best for: Gram-scale to Kilogram-scale purification.
Direct separation of acids is often difficult due to hydrogen bonding (dimerization). Converting the acid to a methyl ester lowers the boiling point and polarity, allowing for easier separation via Flash Chromatography or Distillation.
Step-by-Step Protocol
-
Esterification:
-
Dissolve Crude Acid (1 eq) in Methanol (0.5 M concentration).
-
Add Thionyl Chloride (
, 1.2 eq) dropwise at 0°C (Exothermic!). -
Reflux for 2 hours.
-
Concentrate to yield the Methyl Ester mixture.
-
-
Separation (Flash Chromatography):
-
Stationary Phase: Silica Gel (40–63 µm).
-
Eluent: Hexanes/Ethyl Acetate (Gradient 0% to 10% EtOAc).[2]
-
Why it works: The cis and trans esters will have significantly different dipole moments and "footprints" on silica compared to the free acids.
-
-
Hydrolysis (Recovery):
-
Take the desired ester isomer.
-
Treat with LiOH (2 eq) in THF/Water (3:1).
-
Stir at RT until TLC shows disappearance of ester.
-
Acidify with 1M HCl to pH 2 and extract with Ethyl Acetate.
-
Method C: Classical Resolution (Fractional Crystallization)
Best for: Cost-effective bulk manufacturing.
If chromatography is too expensive, exploit the solubility differences of the isomers.
-
Solvent Screening: Test non-polar solvents (Hexanes, Heptane) vs. polar solvents (Isopropyl Acetate).
-
Rule of Thumb: The symmetrical isomer (often trans in 1,2-systems, but cis in 1,3-systems due to packing) usually has the higher melting point and lower solubility.
-
-
Amine Salt Screen: If the free acids don't crystallize well, form salts with chiral amines (e.g., (R)-PEA, Benzylamine).
-
Mix Acid (1 eq) + Amine (1 eq) in Ethanol.
-
Heat to dissolve, then cool slowly.
-
Filter crystals and check isomeric ratio (dr) of the mother liquor vs. crystals.
-
Part 3: Troubleshooting & FAQs
| Symptom | Probable Cause | Corrective Action |
| Broad/Tailing Peaks (HPLC) | Carboxylic acid ionization. | Lower mobile phase pH to < 3.0 using Formic Acid or Phosphate Buffer. |
| Double Peaks in NMR | Restricted rotation or rotamers (rare for this molecule) OR actual isomer separation. | Run NMR at elevated temperature (50°C). If peaks coalesce, it's rotamers. If not, it's your isomers. |
| Ester Hydrolysis Fails | Steric hindrance from the cyclopropyl group. | Switch from LiOH to KOH and heat to 60°C. Use Ethylene Glycol as solvent if higher temp is needed. |
| Isomers Co-elute on Silica | Polarity difference is too small. | Switch to Method B (make the ester). Esters separate much better than acids on silica. |
References
- Wiberg, K. B., et al. (1963). Conformational properties of cyclobutanes. Journal of the American Chemical Society. (Fundamental thermodynamics of puckered cyclobutane rings).
-
Sielc Technologies. (2018).[3] Separation of Cyclobutanecarboxylic acid on Newcrom R1 HPLC column.Link
-
BenchChem. (2025).[4] Technical Guide to the Stereochemistry of 3-Substituted Cyclobutanes.Link
-
Sigma-Aldrich. (2023). HPLC Method Development Guide: Acidic Compounds.Link
-
Mori, K., et al. (1980). Synthesis of cyclopropane and cyclobutane carboxylic acids. Tetrahedron. (Classic derivatization and separation techniques).[5]
Disclaimer: These protocols involve hazardous chemicals (Thionyl Chloride, Strong Acids). All experiments should be performed in a fume hood with appropriate PPE.
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. Synthesis of 1,3-Substituted Cyclobutanes by Allenoate-Alkene [2 + 2] Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Separation of Cyclobutanecarboxylic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Developing HPLC Methods [sigmaaldrich.com]
Improving yield of cyclobutane ring formation reactions
Status: Operational Current Queue: Yield Optimization & Selectivity Troubleshooting Operator: Senior Application Scientist
Executive Summary: The "Deceptive Simplicity" of Four-Membered Rings
The formation of cyclobutane rings is thermodynamically challenged by significant ring strain (~26.3 kcal/mol) and kinetically hindered by orbital symmetry rules (Woodward-Hoffmann). While the photochemical [2+2] cycloaddition is the most direct route, it is notorious for low quantum yields , polymeric side-products , and poor stereocontrol in batch systems.
This guide moves beyond standard textbook definitions to provide actionable engineering solutions—specifically Continuous Flow Photochemistry and Dual-Catalytic Systems —to transform erratic reactions into robust, scalable processes.
Decision Logic: Selecting the Correct Methodology
Before optimizing, ensure you are using the correct mechanistic pathway for your substrate class.
Figure 1: Decision matrix for selecting between photochemical and thermal Lewis Acid-promoted pathways based on substrate electronic structure.
Core Workflow 1: Photochemical Optimization (The Yield Multiplier)
The Problem: The Beer-Lambert Limit
In batch photochemical reactors, light intensity (
The Solution: Continuous Flow Chemistry
Transitioning from batch to flow is the single most effective method to improve yield.
Protocol: Constructing a Flow Photoreactor
-
Tubing: Use Fluorinated Ethylene Propylene (FEP) tubing (ID: 0.75 mm, OD: 1.6 mm). It is transparent to UV (>200 nm) and chemically resistant.
-
Light Source: Wrap the tubing directly around a water-cooled immersion well containing a medium-pressure Hg lamp or specific wavelength LED (e.g., 365 nm or 420 nm).
-
Residence Time: Calculate flow rate (
) based on reactor volume ( ) and desired irradiation time ( ).
Data Comparison: Batch vs. Flow Reaction: Cyclohexenone + Vinyl Acetate [2+2][1]
| Parameter | Batch (Pyrex Flask) | Continuous Flow (Microreactor) | Improvement Factor |
| Irradiation Time | 2 hours | 2 hours (residence) | Equivalent |
| Yield | 8% | 88% | 11x |
| Side Products | High Polymerization | Minimal | High Purity |
| Scale | mg scale | Multi-gram/hour | Scalable |
Data Source: Fukuyama et al. (2004) & Kasakado et al. (2022) [1, 2]
Core Workflow 2: Stereocontrol via Dual Catalysis
The Problem: Racemic Background
Direct excitation often leads to a racemic mixture because the uncatalyzed background reaction competes with the catalyzed pathway.
The Solution: Chromophore Activation (Lewis Acid + Photocatalyst)
Use a chiral Lewis Acid (LA) that binds to the substrate, lowering its LUMO energy and shifting its absorption maximum (bathochromic shift). This allows you to irradiate at a longer wavelength where only the chiral LA-substrate complex absorbs light.
Protocol: Enantioselective [2+2] Setup
-
Catalyst: Chiral oxazaborolidine or Cu(II)-bis(oxazoline).
-
Sensitizer: Ru(bpy)3Cl2 (if using visible light).
-
Wavelength: Irradiate at
nm (Visible). The unbound substrate absorbs in UV (<350 nm) and remains inert. -
Mechanism: The chiral complex enters the triplet state via energy transfer, undergoes cycloaddition, and releases the chiral cyclobutane.
Figure 2: Dual catalysis strategy. Selective excitation of the Lewis Acid complex prevents the racemic background reaction [3, 4].
Troubleshooting Center (FAQs)
Ticket #001: "My reaction turns into a polymer tar/brown sludge."
Diagnosis: Over-irradiation of the product or high local concentration of radicals. Resolution:
-
Dilution: Reduce concentration to <0.05 M. Intermolecular [2+2] competes with polymerization; lower concentrations favor cyclization over chain propagation.
-
Filter Check: Are you using a Quartz vessel with a medium-pressure Hg lamp? This transmits high-energy UV (<250 nm). Switch to Pyrex (cut-off ~290 nm) or use a Uranium glass filter to block destructive wavelengths [5].
-
Switch to Flow: As detailed in Module 3, this prevents the product from "cooking" in the UV zone.
Ticket #002: "I have 0% ee despite using a chiral catalyst."
Diagnosis: The "Racemic Background" leak. Your light source is exciting the free substrate, not just the catalyst-bound substrate. Resolution:
-
Red-Shift the Light: Measure the UV-Vis of the Free Substrate vs. Substrate+Catalyst. Find the window where only the complex absorbs (usually the tail end, e.g., 380-420 nm).
-
Use Filters: Apply a long-pass filter (e.g., 400 nm cutoff) to physically block the UV light that excites the unbound substrate [3].
Ticket #003: "Reaction stalls at 40-50% conversion."
Diagnosis: Photostationary State (PSS) or Product Inhibition. Resolution:
-
Product Absorption: The cyclobutane product might absorb at the same wavelength as the starting material, acting as an internal filter. Action: Monitor UV-Vis during the reaction. If product absorbance rises, change the excitation wavelength.
-
Reversibility: [2+2] is reversible. You may have reached thermodynamic equilibrium. Action: Continuously remove the product (e.g., flow chemistry with an in-line scavenger or solid-phase extraction).
Ticket #004: "My solid-state reaction yield is low (<30%)."
Diagnosis: Static disorder. The crystal lattice prevents the necessary molecular movement. Resolution:
-
Thermal Pedal Motion: Heat the crystals! Heating (below melting point) can induce "pedal motion" (rotation) of the alkene groups, aligning them for reaction. Yields can jump from 30% to 100% with controlled heating [6].
-
Templates: Co-crystallize with a template (e.g., resorcinol) to force alignment via hydrogen bonding [7].[2]
References
-
Fukuyama, T., et al. (2004).[1] Quick Execution of [2 + 2] Type Photochemical Cycloaddition Reaction by Continuous Flow System Using a Glass-Made Microreactor. Chemistry Letters . Link
-
Kasakado, T., et al. (2022).[1] Improved efficiency of photo-induced synthetic reactions enabled by advanced photo flow technologies. Journal of Flow Chemistry . Link
-
Du, J., & Yoon, T. P. (2014). A Dual-Catalysis Approach to Enantioselective [2+2] Photocycloadditions Using Visible Light. Journal of the American Chemical Society . Link
-
Brimioulle, R., & Bach, T. (2013). Enantioselective Lewis Acid Catalysis of Intramolecular Enone [2+2] Photocycloaddition Reactions. Science . Link
-
Hook, B. D., et al. (2005). A Practical Flow Reactor for Continuous Organic Photochemistry. The Journal of Organic Chemistry . Link
-
Hutchins, K. M., et al. (2015).[3] Heating enables solid-state motion and improves the yield of a [2 + 2] cycloaddition reaction within an organic cocrystal.[4] CrystEngComm . Link
-
MacGillivray, L. R., et al. (2000). Supramolecular Control of Reactivity in the Solid State Using Linear Templates. Journal of the American Chemical Society . Link
Sources
Technical Support Center: Purification of 3-Cyclopropylcyclobutane-1-carboxylic acid
Topic: Purification of 3-Cyclopropylcyclobutane-1-carboxylic acid by column chromatography Content type: Technical Support Center Guide
Case ID: 3-CPCB-PUR-001 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Welcome to the Technical Support Center. You are likely working with 3-Cyclopropylcyclobutane-1-carboxylic acid (CAS: 1784150-06-6) , a strained bicyclic building block often used in drug discovery for its unique spatial geometry and metabolic stability.
This guide addresses the specific challenges of purifying this molecule: separating geometric isomers (cis/trans) and handling the acidic moiety on silica gel without irreversible adsorption or peak tailing.
Phase 1: Method Development (The "Why" & "How")
Q1: Which stationary phase should I use? Silica or C18?
Recommendation: Start with Silica Gel 60 (Normal Phase) for initial purification.
Reasoning: While C18 (Reverse Phase) offers excellent resolution for polar acids, normal phase silica is more scalable and cost-effective for early-stage intermediates. However, the carboxylic acid group (
The Fix: You must use an acidic modifier in your mobile phase to suppress ionization.
Q2: What is the optimal mobile phase system?
Primary System: Hexane / Ethyl Acetate (EtOAc) with 1% Acetic Acid (AcOH) . Alternative System: Dichloromethane (DCM) / Methanol (MeOH) with 1% AcOH (for highly polar impurities).
Causality:
-
Without Acid: The carboxylate anion (
) binds irreversibly to protonated silanols, causing the compound to "streak" from the baseline to the solvent front. -
With Acid: The excess
in the mobile phase pushes the equilibrium toward the protonated, neutral form ( ), which interacts predictably with the silica, resulting in sharp, Gaussian peaks [1].
Q3: How do I visualize this compound? It has no strong chromophore.
Issue: The cyclopropyl and cyclobutane rings lack conjugated
-
Low Wavelength UV: Set your detector to 205–210 nm . The carbonyl group of the acid and the strained rings have weak absorption here.
-
Staining (TLC):
-
KMnO
(Potassium Permanganate): Excellent. The strained rings (cyclopropane/cyclobutane) are easily oxidized, appearing as bright yellow spots on a purple background. -
Bromocresol Green: Specific for acids.[1] The spots turn yellow on a blue background (non-destructive).
-
Phase 2: Troubleshooting & Optimization
Q4: I see two spots close together. Are these impurities?
Diagnosis: These are likely the cis and trans geometric isomers of 3-cyclopropylcyclobutane-1-carboxylic acid. Context: 1,3-disubstituted cyclobutanes exist as geometric isomers. Separating them is often required for SAR (Structure-Activity Relationship) studies.
Resolution Strategy:
-
Solvent Swap: Switch from Hexane/EtOAc to Toluene/EtOAc (with 1% AcOH) . Toluene often provides better selectivity for geometric isomers due to
-interactions with the molecular shape. -
Gradient Shallowing: Use a very shallow gradient (e.g., 0%
20% EtOAc over 20 Column Volumes). -
The "Ester Bypass" (If separation fails):
-
Convert the acid to the Methyl Ester (MeOH, H
SO cat.). -
Esters are non-acidic and separate much easier on silica.
-
Hydrolyze (LiOH, THF/H
O) back to the acid after separation.
-
Q5: My compound is contaminated with acetic acid after the column. How do I remove it?
Issue: Acetic acid has a high boiling point (118 °C) and can be difficult to remove via rotary evaporation. Protocol:
-
Azeotropic Distillation: Add Toluene or Heptane to your fractions and rotovap. These solvents form azeotropes with acetic acid, helping to drag it off at lower temperatures.
-
High Vacuum: Dry the final oil under high vacuum (< 1 mbar) at 40–50 °C for 12 hours.
Phase 3: Visualized Workflows
Workflow 1: Purification Logic Gate
Caption: Decision tree for selecting the purification route based on isomer resolution requirements.
Workflow 2: The "Tailing" Mechanism
Caption: Mechanism of peak tailing on silica and the corrective action of acidic modifiers.
Phase 4: Experimental Protocol
Standard Operating Procedure (SOP): Direct Silica Purification
Materials:
-
Stationary Phase: Silica Gel 60 (40–63 µm).
-
Solvent A: Hexanes (or Heptane).
-
Solvent B: Ethyl Acetate.
-
Modifier: Glacial Acetic Acid.
Step-by-Step:
-
Preparation: Dissolve the crude residue in a minimum amount of DCM or Toluene. Avoid dissolving in pure EtOAc if possible, as it broadens the injection band.
-
Column Packing: Slurry pack the column using Hexane + 1% AcOH . It is critical to equilibrate the silica with the acid modifier before loading the sample [2].
-
Loading: Load the sample carefully. If the sample is insoluble in Hexane, use the "dry loading" technique: adsorb the crude onto Celite or Silica, dry it, and pour it on top of the packed bed.
-
Elution Gradient:
-
0–5 min: 100% Solvent A (+1% AcOH) (Isocratic hold to elute non-polar impurities).
-
5–20 min: 0%
30% Solvent B (+1% AcOH). -
20–30 min: 30%
50% Solvent B (+1% AcOH).
-
-
Fraction Collection: Collect small fractions (e.g., 1/4 column volume). Test every third fraction via TLC using KMnO
stain.
Data Table: Solvents & Properties
| Component | Role | Boiling Point | Refractive Index | Notes |
| Hexane | Non-polar Eluent | 68 °C | 1.375 | Standard non-polar phase. |
| Ethyl Acetate | Polar Eluent | 77 °C | 1.372 | Good solubility for polar acids. |
| Acetic Acid | Modifier | 118 °C | 1.371 | Essential. Prevents ionization. |
| Toluene | Alternative Eluent | 110 °C | 1.497 | Use for difficult isomer separations. |
References
-
Biotage. (2023).[2] How to choose your acidic mobile phase modifier for peptide and acid purification. Retrieved from [Link]
-
Teledyne ISCO. (2012).[3] RediSep C-18 reversed phase column purification of carboxylic acids. Retrieved from [Link]
-
PubChem. (2025).[4] 3-Cyclopropylcyclobutane-1-carboxylic acid (Compound Summary). Retrieved from [Link]
Sources
Troubleshooting decarboxylation steps in cyclobutane synthesis
Current Status: Operational | Topic: Decarboxylation of Cyclobutane-1,1-Dicarboxylates Lead Scientist: Senior Application Specialist
Introduction: The Thermodynamic Trap
Welcome to the Cyclobutane Support Hub. You are likely here because you have successfully synthesized a cyclobutane ring—perhaps via a malonic ester synthesis or a [2+2] cycloaddition—and now face the critical decarboxylation step.
The Problem: Cyclobutanes possess significant ring strain (~26.5 kcal/mol). Traditional decarboxylation methods (harsh acidic hydrolysis followed by high-heat thermal extrusion) often supply enough energy to overcome the activation barrier for ring fragmentation or stereochemical scrambling (epimerization).
This guide prioritizes kinetic control over thermodynamic brute force. We will troubleshoot three specific pathways:
-
The Krapcho Protocol (Standard for sensitive rings).
-
Radical Decarboxylation (Barton method for "impossible" substrates).
-
Classical Acid/Thermal (For robust, simple substrates).
Module 1: The Krapcho Protocol (Alkali Halide/DMSO)
Best for: Substrates sensitive to strong acid/base; preventing ring opening.
The Krapcho decarboxylation uses halide salts (LiCl, NaCl) in polar aprotic solvents (DMSO) to facilitate
Ticket #001: Reaction Stalled at 50% Conversion
User Report: "I am using LiCl in anhydrous DMSO. The starting material is consumed, but the intermediate isn't converting to the final decarboxylated product."
Root Cause: Lack of Proton Source.
The Krapcho mechanism generates an enolate intermediate. Without a proton source, this enolate is stable and will not release
Troubleshooting Steps:
-
Add Water Equivalents: Introduce 2–3 equivalents of
to the reaction mixture. This quenches the enolate, driving the equilibrium forward. -
Temperature Check: Ensure internal temperature is >140°C. Below this, the
attack on the methyl ester is sluggish.
Ticket #002: Product is a Linear Alkene (Ring Opening)
User Report: "My cyclobutane ring opened. NMR shows terminal alkene signals."
Root Cause: Retro-Aldol / Retro-Michael Fragmentation.
If your cyclobutane has a
Troubleshooting Steps:
-
Switch Cation: Change from LiCl to NaCl or KCl . Lithium acts as a Lewis acid, coordinating to the carbonyl and stabilizing the transition state for fragmentation. Sodium/Potassium are less coordinating.
-
Solvent Switch: Move from DMSO to DMAc (Dimethylacetamide) or NMP . DMSO can sometimes act as an oxidant or participate in side reactions at high temps.
Module 2: Radical Pathways (Barton Decarboxylation)
Best for: Highly strained rings; substrates prone to cationic rearrangement.
This method converts a carboxylic acid to a thiohydroxamate ester (Barton ester), which is then cleaved radically.[2][3] It proceeds under neutral conditions and often at lower temperatures than thermal methods.
Ticket #003: Low Yield / Polymerization
User Report: "The reaction turned into a tar. No product isolated."
Root Cause: Inefficient Radical Trapping.
The cyclobutyl radical is formed, but if the hydrogen atom donor (e.g.,
Troubleshooting Steps:
-
Slow Addition: Do not dump reagents. Add the radical initiator (AIBN) and H-donor slowly via syringe pump to the refluxing Barton ester solution. This keeps the steady-state radical concentration low, preventing polymerization.
-
Protect from Oxygen: Oxygen is a diradical trap. Ensure rigorous degassing (freeze-pump-thaw x3) before heating.
Module 3: Stereochemical Control (Cis/Trans Scrambling)
Best for: All methods.
Ticket #004: Loss of Diastereoselectivity
User Report: "I started with a pure cis-dicarboxylate, but after decarboxylation, I have a 1:1 mixture of cis and trans isomers."
Root Cause: Planar Enolate Intermediate. Regardless of the method, decarboxylation goes through a planar enolate (or radical) intermediate. Reprotonation occurs from the least sterically hindered face. In cyclobutanes, the thermodynamic product (trans) is often favored to minimize steric clash between substituents.
Troubleshooting Steps:
-
Bulky Proton Source (Kinetic Control): In the Krapcho method, use a bulky phenol (e.g., 2,6-di-tert-butylphenol) as the proton source instead of water. This forces protonation from the most accessible face, potentially preserving the kinetic stereochemistry.
-
Accept and Separate: In many cyclobutane syntheses, epimerization is unavoidable. Plan for a chromatographic separation or crystallization of the diastereomers post-reaction.
Visualizing the Workflow
Figure 1: Decarboxylation Method Selection Tree
Caption: Decision matrix for selecting the optimal decarboxylation protocol based on substrate stability.
Figure 2: The Krapcho Mechanism & Failure Points
Caption: Mechanistic pathway of Krapcho decarboxylation highlighting the critical role of water.
Comparison of Reaction Parameters
| Parameter | Acid Hydrolysis / Thermal | Krapcho Decarboxylation | Barton Decarboxylation |
| Temperature | High (180–220°C) | Medium (140–160°C) | Low/Medium (80–110°C) |
| pH Conditions | Strongly Acidic | Neutral / Slightly Basic | Neutral |
| Reagents | HCl/H2SO4, then Heat | LiCl/NaCl, DMSO, H2O | Barton Ester, AIBN, Tin/Silane |
| Risk: Ring Opening | High (Thermal/Acid catalyzed) | Low (unless specific leaving groups present) | Very Low |
| Stereocontrol | Thermodynamic Mix | Thermodynamic Mix | Radical Mix (often less predictable) |
| Scalability | High | High | Low (Reagent cost/toxicity) |
References
-
Krapcho, A. P. , & Glynn, G. A. (1967).[1] Decarboxylations of geminal dicarbalkoxy compounds. Journal of Organic Chemistry . Link (Seminal paper establishing the salt/DMSO protocol).
-
Barton, D. H. R. , & Crich, D. (1983).[2][4] The synthesis of derivatives of N-hydroxy-2-thiopyridone and their use in a new radical decarboxylation of carboxylic acids. Journal of the Chemical Society, Chemical Communications . Link (The foundational Barton decarboxylation method).
-
Stenstrøm, Y. , & Sydnes, L. K. Cyclobutanes: Synthesis by Transformation of Other Cyclobutanes. Science of Synthesis/Houben-Weyl . Link (Detailed review on cyclobutane stability and thermal decarboxylation limits).
-
Tantillo, D. J. , & Hoffmann, R. (2001). Demoniac Intervention in the Thermal Electrocyclic Ring-Opening of Cyclobutenes. Helvetica Chimica Acta .[5] Link (Theoretical grounding on ring-opening energetics, distinguishing cyclobutene vs. cyclobutane stability).
Sources
Resolving diastereomers of 3-substituted cyclobutane carboxylic acids
Technical Support Center: Resolving Diastereomers of 3-Substituted Cyclobutane Carboxylic Acids
Executive Summary
The separation of cis- and trans-3-substituted cyclobutane carboxylic acids is a notorious challenge in medicinal chemistry. Unlike cyclohexane systems, the cyclobutane ring adopts a "puckered" (butterfly) conformation (~25–35°) to relieve torsional strain. This puckering creates pseudo-axial and pseudo-equatorial positions that dictate physical properties.
In 1,3-disubstituted cyclobutanes :
-
Cis-isomer: Typically adopts a diequatorial-like conformation (thermodynamically preferred for most R-groups).
-
Trans-isomer: Forces one substituent into a pseudo-axial position (higher energy).
This guide provides validated protocols for separating these diastereomers, converting the "wrong" isomer, and troubleshooting common isolation failures.
Module 1: Diagnostic & Decision Matrix
Before initiating separation, determine your "State of Matter" and "Ratio." Use the following decision tree to select the correct workflow.
Figure 1: Strategic workflow for isomer resolution.
Module 2: Chromatographic Resolution (The "Gold Standard")
Direct separation of the free acids is often plagued by peak tailing and dimerization. We recommend converting to the ester to maximize the difference in dipole moments.
Protocol B: Esterification & Silica Separation
The Logic: The cis (diequatorial) and trans (axial-equatorial) esters exhibit distinct interaction vectors with silica. The cis isomer, having both polar groups (Substituent R and Ester) on the same face, often binds more tightly to silica due to a larger net dipole moment perpendicular to the ring, though this depends on the polarity of 'R'.
Step-by-Step:
-
Derivatization:
-
Dissolve crude acid in MeOH/Toluene (1:1).
-
Add TMS-Diazomethane (2.0 equiv) dropwise at 0°C. (Safety: Use fume hood; avoid diazomethane gas if possible).
-
Alternative: Use
(cat.) in MeOH at reflux for 2 hours. -
Concentrate to yield the methyl ester oil.
-
-
TLC Method Development:
-
Solvent System: Start with 5% EtOAc in Hexanes.
-
Visualization: Use PMA (Phosphomolybdic Acid) stain. UV is often weak for cyclobutanes unless R is aromatic.
-
Goal: Achieve an Rf difference (
) of .
-
-
Flash Chromatography Parameters:
-
Stationary Phase: Spherical Silica (20–40 µm). Irregular silica often causes band broadening that merges diastereomers.
-
Loading: <1% w/w (Strict loading is required for difficult separations).
-
Gradient: 0%
10% EtOAc/Hexane over 20 column volumes (CV). Shallow gradients are essential.
-
-
Data Analysis (Table 1: Typical Elution Order):
| Isomer | Conformation (1,3-subst.)[1][2][3][4][5] | Polarity (Typical) | Elution Order (Silica) |
| Trans | Pseudo-Axial / Pseudo-Equatorial | Lower Net Dipole | Elutes First (Less Polar) |
| Cis | Diequatorial | Higher Net Dipole | Elutes Second (More Polar) |
Note: If R is extremely polar (e.g., -OH, -NH2), this order may reverse due to intramolecular H-bonding.
Module 3: Thermodynamic Equilibration (The "Fix")
If your synthesis yields the "wrong" isomer (kinetic product), you can force the mixture to its thermodynamic equilibrium ratio. For 1,3-disubstituted cyclobutanes, the cis isomer is generally the thermodynamic product.[3]
Protocol C: Base-Catalyzed Epimerization
The Logic: The reaction proceeds via an enolate intermediate. The planar enolate destroys the stereocenter at C1. Reprotonation occurs from the face that leads to the lower-energy conformer (usually the diequatorial cis form).
Step-by-Step:
-
Setup: Dissolve the ester mixture (from Module 2) in dry MeOH (0.5 M concentration).
-
Reagent: Add Sodium Methoxide (NaOMe, 25 wt% in MeOH) – 1.5 equivalents.
-
Reaction: Reflux (
) under for 4–12 hours. -
Monitoring: Pull aliquots every 2 hours; quench with aqueous
, extract with EtOAc, and check GC-MS or NMR.-
Stop point: When the ratio stabilizes (typically 80:20 or 90:10 favoring cis).
-
-
Workup: Cool, quench with sat.
, extract, and proceed back to Protocol B (Chromatography) or Protocol A (Crystallization) to isolate the major isomer.
Module 4: Troubleshooting & FAQs
Q1: I am seeing a single spot on TLC, but NMR shows a mixture. What now?
A: This is a "co-elution" failure.
-
Action 1: Switch solvent modifier. Replace EtOAc with MTBE (Methyl tert-butyl ether) or Acetone . MTBE often discriminates steric bulk better than EtOAc.
-
Action 2: Use Silver Nitrate Impregnated Silica (if R contains an alkene).
-
Action 3: Check NMR solvent. Sometimes signals overlap in
. Try (Benzene-d6); the "benzene effect" can shift proton signals of diastereomers differently, allowing you to accurately calculate the ratio.
Q2: My "cis" isomer is converting to "trans" during workup.
A: This indicates Acid-Catalyzed Epimerization .
-
Cyclobutane carboxylic acids are sensitive. If you acidify the aqueous layer to pH 1 during extraction, you may protonate the carbonyl oxygen, facilitating enolization.
-
Fix: Acidify only to pH 3–4 (using Citric Acid or 1M HCl dropwise) and keep the temperature cold (
). Process immediately.
Q3: Can I use Iodolactonization?
A: Only if you have a specific precursor.
-
Iodolactonization works on 3-alkenyl cyclobutane carboxylic acids or 3-hydroxy acids. It does not work on a saturated alkyl/phenyl substituted acid.
-
If you have the 3-alkenyl precursor: Yes, this is the best method. The cis-isomer will cyclize to the iodolactone (bridged system), while the trans cannot. You can separate the neutral lactone from the trans-acid salt by simple extraction.
Q4: Which isomer is more acidic?
A: Generally, the isomer with the pseudo-equatorial carboxyl group is more acidic (better solvation of the carboxylate anion).
-
In 1,3-systems, the cis (diequatorial) usually places the COOH in the equatorial position.
-
Tip: You can try a "pH gradient extraction." Extract the organic phase with buffers of increasing pH (6.0, 6.5, 7.0). The more acidic isomer (often cis) will extract into the aqueous phase first.
References
- Conformational Analysis of Cyclobutanes: Wiberg, K. B. (1965). The Chemistry of Cyclobutanes. In Organic Chemistry: A Series of Monographs. Provides the foundational physics of the "puckered" ring and energetic preferences.
-
Synthesis and Separation of 3-Substituted Cyclobutanes: Kikuchi, S., et al. (2021). "Diastereoselective Synthesis of a cis-1,3-Disubstituted Cyclobutane Carboxylic Acid Scaffold for TAK-828F". ACS Omega. Details the Meldrum's acid reduction route and chromatographic separation of esters.
-
Thermodynamic Stability Studies: Sella, A., Cohen, S., & Hoz, S. (2011). "1,3-Diphenylsulphonylcyclobutane: An unprecedented case of a higher stability of the trans isomer".[4] Journal of the American Chemical Society. Highlights exceptions to the "cis-is-stable" rule.
-
pKa and Physical Properties: Bloomfield, J. J., & Fuchs, R. (1970). "Ionization constants of cis- and trans-1,3-cyclobutanedicarboxylic acids". Journal of the Chemical Society B. Authoritative source on acidity differences in cyclobutane systems.
Sources
Minimizing ring-opening side reactions in cyclobutane chemistry
Topic: Minimizing Ring-Opening Side Reactions Status: Online Agent: Senior Application Scientist
Introduction: The "Square" Integrity Protocol
Welcome to the Cyclobutane Stability Support Center. If you are here, you are likely experiencing the frustration of "disappearing" rings—where your carefully constructed four-membered ring (strain energy ~26.3 kcal/mol) has reverted to linear olefins or rearranged isomers.
This guide treats your chemical synthesis as a system requiring debugging. We address the three most common failure modes:
- -Carbon Elimination during cross-coupling.
-
Lewis Acid-Induced Fragmentation during functionalization.
-
Retro-[2+2] Reversion in photochemical steps.
Module 1: Troubleshooting Metal-Catalyzed Cross-Couplings
Ticket #104: “I’m trying to cross-couple a cyclobutyl halide, but I’m getting linear alkene byproducts instead of the coupled product.”
Root Cause Analysis
In Palladium (Pd) or Nickel (Ni) catalyzed cross-couplings, the catalytic cycle reaches a critical branching point after oxidative addition. The metal-cyclobutyl intermediate faces two competing pathways:
-
Reductive Elimination (Desired): Forms the C–C bond and releases the product.
- -Carbon Elimination (Failure): The metal coordinates to the ring, relieving strain by breaking the C–C bond, resulting in a linear olefin.
The Mechanism of Failure:
Unlike standard alkyl halides where
Diagnostic Workflow
Caption: Kinetic competition between productive reductive elimination and destructive ring opening.
Solution Protocol: Accelerating Reductive Elimination
To save the ring, you must make Path A (Reductive Elimination) faster than Path B.
Step-by-Step Optimization:
-
Ligand Switch (The "Bulky" Strategy):
-
Use electron-rich, sterically demanding phosphine ligands (Buchwald-type).
-
Why: Bulky ligands crowd the metal center, destabilizing the transition state for
-carbon elimination while accelerating reductive elimination to relieve steric pressure. -
Recommendation: Switch to RuPhos or XPhos . Evidence suggests these ligands are superior for secondary alkyl coupling.
-
-
Precatalyst Selection:
-
Use Pd(OAc)₂ or G3-palladacycles rather than Pd(PPh₃)₄. The latter often introduces excess phosphine that can slow down the cycle, allowing time for ring opening.
-
-
Substrate Engineering (Blocking the Path):
-
If possible, install substituents at the 3-position. The "puckered" conformation of substituted cyclobutanes can sterically hinder the orbital overlap required for
-carbon elimination.
-
| Parameter | Standard Condition (High Risk) | Optimized Condition (Low Risk) |
| Catalyst | Pd(PPh₃)₄ | Pd(OAc)₂ / RuPhos |
| Solvent | DMF (High Temp) | THF or Toluene (Mod. Temp) |
| Base | K₂CO₃ | Cs₂CO₃ or K₃PO₄ |
| Temp | >100°C | 60–80°C |
Technical Note: In Nickel catalysis, radical pathways are more prominent. If using Ni, ensure you are not generating a radical that is stabilized by ring opening (e.g., adjacent to a carbonyl).
Module 2: Lewis Acid Stability & Functional Group Interconversion
Ticket #209: “My cyclobutane ketone decomposes when I try to add a nucleophile using a Lewis Acid.”
Root Cause Analysis
Cyclobutanones and Donor-Acceptor (D-A) cyclobutanes are "spring-loaded." Strong Lewis Acids (LAs) coordinate to the carbonyl or electron-withdrawing group (EWG). This pulls electron density, hyper-polarizing the C–C bond. If the LA is too strong, it triggers a heterolytic cleavage, leading to a zwitterionic intermediate that collapses into an acyclic chain.
Compatibility Matrix
| Lewis Acid Class | Examples | Risk Level | Notes |
| Hard/Oxophilic | BF₃·OEt₂, AlCl₃, TiCl₄ | CRITICAL | High risk of C–C bond cleavage and rearrangement. |
| Soft/Mild | Zn(OTf)₂, MgBr₂·OEt₂ | MODERATE | Safe at low temps (<0°C). Good for D-A cyclobutanes. |
| Lanthanides | Sc(OTf)₃, Yb(OTf)₃ | LOW | Preferred. Water-tolerant and less prone to ring opening. |
Troubleshooting Protocol
-
Temperature Control:
-
Run LA-catalyzed reactions at -78°C initially. The activation energy for ring opening is often higher than for nucleophilic attack. Warming slowly allows you to find the "Goldilocks" zone.
-
-
The "Buffered" Approach:
-
If you must use a strong acid (e.g., for a Mukaiyama aldol), use a silyl triflate (TMSOTf) instead of a metal halide. The silyl group activates the electrophile without coordinating as strongly to the ring carbons.
-
-
Solvent Effects:
-
Avoid polar coordinating solvents (DMF, DMSO) which can stabilize the zwitterionic ring-opened species. Use non-polar solvents like DCM or Toluene to disfavor charge separation (ring opening).
-
Module 3: Photochemical [2+2] Cycloaddition Reversion
Ticket #315: “I synthesized my cyclobutane via [2+2] photocycloaddition, but upon scale-up or workup, the yield dropped and I see starting material.”
Root Cause Analysis
The [2+2] cycloaddition is reversible. The product (cyclobutane) can absorb UV light (especially if conjugation is retained) and undergo retro-[2+2] cycloaddition , reverting to the starting alkenes. This is often driven by "over-irradiation" or incorrect wavelength selection.
Stabilization Workflow
Caption: Preventing photochemical reversion by filtering excitation wavelengths.
Corrective Actions
-
Filter Your Light:
-
Most cyclobutanes absorb deeper in the UV (<280 nm) than their conjugated alkene precursors (>300 nm).
-
Action: Use a Pyrex filter (cuts off <290 nm) or a uranium glass filter (cuts off <330 nm). This ensures the light excites the starting material but is transparent to the product, preventing the retro-reaction.
-
-
Flow Chemistry (The "Expose and Exit" Method):
-
Batch reactors suffer from over-irradiation. In a flow reactor, the residence time is strictly controlled. The molecule reacts and immediately leaves the irradiated zone.
-
Protocol: Set residence time (
) to match the consumption of the limiting reagent. .
-
-
Trap the Product:
-
If the reaction is thermodynamic, the cyclobutane might be less stable. Use a subsequent irreversible transformation (e.g., reduction of a directing group) in situ to "lock" the structure.
-
References
-
Palladium-Catalyzed Asymmetric Cross-Coupling Reactions of Cyclobutanols and Unactivated Olefins. Source: PubMed (2021). URL:[Link]
-
Bridge Cross-Coupling of Bicyclo[1.1.0]butanes. Source: PMC / NIH (2023). URL:[Link]
-
Recent Advances in the Synthesis of Cyclobutanes by Olefin [2 + 2] Photocycloaddition Reactions. Source: Chemical Reviews (ACS Publications, 2016).[1] URL:[Link]
-
Lewis Acid Catalyzed Ring-Opening Reaction of Cyclobutanones towards Conjugated Enones. Source: ResearchGate (2021).[2] URL:[Link]
-
Evading Beta-Oxygen Elimination in Suzuki-Miyaura Cross Couplings. Source: YouTube / ACS Catalysis (2023). URL:[Link]
Sources
Optimization of hydrolysis conditions for cyclobutane esters
Topic: Optimization of Hydrolysis Conditions for Cyclobutane Esters
Introduction: The "Strain" of the Situation
Welcome. If you are reading this, you are likely facing a specific set of frustrations common to cyclobutane chemistry. Unlike acyclic esters or stable cyclohexane systems, cyclobutane esters possess significant ring strain (~26.3 kcal/mol). This thermodynamic instability creates a "hair-trigger" environment where standard hydrolysis protocols (e.g., LiOH/THF) often fail, leading to three distinct failure modes:
-
Stagnation: Steric crowding prevents tetrahedral intermediate formation.
-
Epimerization: Base-catalyzed scrambling of cis/trans stereocenters.
-
Fragmentation: Relief of ring strain via Grob-like fragmentation or ring-opening.
This guide is structured to troubleshoot these specific failure modes using field-proven, high-fidelity protocols.
Module 1: The Reaction is Stalled (Steric Hindrance)
User Issue: "I am using LiOH in THF/Water, but my conversion is <10% after 24 hours. My cyclobutane is multisubstituted."
Diagnosis: Cyclobutanes with vicinal substitution patterns suffer from "puckering" which creates significant steric shielding of the carbonyl carbon. The standard hydroxide ion is often too hydrated (bulky) or not nucleophilic enough to breach this barrier at standard temperatures.
Protocol A: The Barium Hydroxide "Hammer"
Barium hydroxide (
Step-by-Step Protocol:
-
Solvent System: Dissolve ester in Methanol (MeOH). Note: Do not use THF; Ba(OH)2 is less soluble.
-
Reagent: Add 0.55 equiv of
(Barium Hydroxide Octahydrate) per ester group. -
Temperature: Heat to 60°C .
-
Monitoring: Check TLC every 2 hours.
-
Workup (Crucial):
-
Cool to 0°C.
-
Acidify carefully with 1M HCl to pH 2.
-
Observation:
is soluble in water; the organic acid should precipitate or be extractable with EtOAc.
-
Scientist's Note: If your substrate is acid-sensitive, neutralize with
(dry ice) instead of HCl to precipitate, then filter.
Module 2: Stereochemical Scrambling (Epimerization)
User Issue: "I started with a pure cis-1,2-diester, but after hydrolysis, I have a mixture of cis and trans isomers."
Diagnosis:
The
Protocol B: The "Neutral" Hydrolysis (Trimethyltin Hydroxide)
To prevent epimerization, you must avoid the formation of the enolate. Trimethyltin hydroxide (
Safety Warning: Organotins are highly toxic and neurotoxic. All weighing and reactions must occur in a fume hood. Double-glove procedure is mandatory.
Step-by-Step Protocol (The Nicolaou Method):
-
Setup: Flame-dry a round-bottom flask equipped with a reflux condenser.
-
Solvent: Dissolve the ester in 1,2-Dichloroethane (DCE) .
-
Stoichiometry: Add 3.0 - 5.0 equivalents of
. -
Reaction: Heat to 80°C (reflux) for 4–12 hours.
-
Mechanism: The tin acts as a Lewis acid to activate the carbonyl, while the hydroxide is delivered intramolecularly, avoiding free base in solution.
-
Workup (Tin Removal):
-
Concentrate the mixture.
-
Dissolve residue in EtOAc.
-
Wash vigorously with 5% KHSO4 or 1M HCl . This converts the organotin species into water-soluble salts and protonates your carboxylic acid.
-
Protocol C: Enzymatic Desymmetrization (Pig Liver Esterase)
For meso-diesters where you want to hydrolyze only one ester while retaining specific stereochemistry.
-
Buffer: Prepare 0.1 M Phosphate buffer (pH 7.0).
-
Enzyme: Add Pig Liver Esterase (PLE) (approx 100 units/mmol ester).
-
Solvent: Add acetone (up to 10% v/v) to solubilize the substrate.
-
Control: Maintain pH 7.0 by automatic addition of 1M NaOH (pH stat) or manual addition.
-
Result: Yields the mono-acid with >95% ee in favorable cases.
Module 3: Visualizing the Decision Process
The following flowchart illustrates the logical progression for selecting the correct hydrolysis method based on your substrate's limitations.
Figure 1: Decision matrix for optimizing cyclobutane ester hydrolysis conditions.
Module 4: Comparative Data & Reagent Selection
The table below summarizes the trade-offs between the standard and advanced protocols.
| Reagent | Reaction Type | Rate | Epimerization Risk | Scalability | Primary Use Case |
| LiOH / THF | Standard Saponification | Moderate | High | High | Simple, unhindered esters. |
| Ba(OH)₂ | Lewis-Acid Assisted | Fast | Moderate | High | Sterically hindered esters; "Stalled" reactions. |
| Me₃SnOH | Coordination/Neutral | Slow-Mod | Very Low | Low (Toxicity) | Stereochemically sensitive substrates; Total synthesis. |
| PLE (Enzyme) | Biocatalytic | Slow | None | Moderate | Desymmetrization of meso-diesters. |
Module 5: Troubleshooting FAQs
Q: My cyclobutane ring opened up into a linear chain. What happened? A: You likely triggered a "push-pull" fragmentation. If your cyclobutane has an electron-donating group (donor) and the ester (acceptor) on the ring, a strong base can cause the ring to snap open to relieve strain.
-
Fix: Switch to Method C (Me3SnOH) or Method D (Enzymes) . You must avoid the formation of a discrete anionic intermediate.
Q: I cannot extract the acid product; it stays in the water phase. A: Cyclobutane carboxylic acids are small and highly polar.
-
Fix 1 (Salting Out): Saturate the aqueous phase with NaCl before extraction with EtOAc/THF (1:1).
-
Fix 2 (Resin Workup): Use an acidic ion-exchange resin (e.g., Amberlyst 15) to neutralize the reaction. Filter off the resin and evaporate. This avoids the liquid-liquid extraction step entirely.
References
-
Nicolaou, K. C., et al. (2005).[1][2] "A Mild and Selective Method for the Hydrolysis of Esters with Trimethyltin Hydroxide." Angewandte Chemie International Edition, 44(9), 1378–1382.[1]
-
Jones, J. B., & Plesniak, K. (1997). "Enzymes in Organic Synthesis." Organic Reactions.[3][4] (Focus on Pig Liver Esterase specificity for cyclic diesters).
-
Kibayashi, C., et al. (2000). "Synthesis of Dipiperamide A." Journal of the American Chemical Society. (Discussion on Ba(OH)2 induced epimerization risks).
-
Organic Syntheses. (1955). "Cyclobutanecarboxylic Acid."[5] Org.[1][4][5][6] Synth. Coll. Vol. 3, p.213. (Standard hydrolysis protocols).
Sources
- 1. A mild and selective method for the hydrolysis of esters with trimethyltin hydroxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. semanticscholar.org [semanticscholar.org]
- 3. Barium hydroxide - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Bases - Wordpress [reagents.acsgcipr.org]
Technical Support Center: Stereoselective Synthesis of 3-Cyclopropylcyclobutane-1-carboxylic Acid
This technical guide addresses the stereoselective synthesis of 3-cyclopropylcyclobutane-1-carboxylic acid , a critical scaffold in the development of GPR119 agonists and other metabolic disease therapeutics.
Topic: Controlling Stereochemistry & Troubleshooting Synthesis Audience: Medicinal Chemists, Process Chemists Status: Active | Version: 2.4
Executive Summary & Scaffold Utility
The 3-cyclopropylcyclobutane-1-carboxylic acid moiety is a privileged pharmacophore, notably serving as the core lipophilic anchor in GPR119 agonists (e.g., similar to scaffolds found in PSN632408 or GSK1292263) used for type 2 diabetes research.
The primary synthetic challenge is the stereochemical control between the cis (kinetic) and trans (thermodynamic) isomers. In 1,3-disubstituted cyclobutanes, the trans-isomer (pseudo-diequatorial) is typically the bioactive target due to its extended vector alignment, yet many synthetic routes favor the cis-isomer.
This guide details the Reductive Alkylation Route (starting from 3-oxocyclobutanecarboxylic acid), which offers the highest versatility, and provides a dedicated troubleshooting module for stereocontrol.
Master Synthesis Workflow
The following decision tree outlines the critical path from commercial starting materials to the isolated trans-isomer.
Figure 1: Logical workflow for the synthesis and stereochemical correction of the target acid.
Detailed Experimental Protocols
Method A: The Grignard-Reduction Route (Recommended)
This route is preferred over [2+2] cycloadditions for this specific target because it avoids the use of hazardous dichloroketene and allows for late-stage stereochemical correction.
Step 1: Nucleophilic Addition
-
Reagents: 3-Oxocyclobutanecarboxylic acid (1.0 eq), Cyclopropylmagnesium bromide (2.5 eq).
-
Conditions: THF, 0°C to RT.
-
Mechanism: The Grignard reagent acts as a base first (deprotonating the carboxylic acid) and then as a nucleophile attacking the ketone.
-
Critical Note: You must use >2 equivalents of Grignard. The first equivalent is consumed by the -COOH proton.
Step 2: Dehydration
-
Reagents:
(cat.) in MeOH or . -
Outcome: Yields a mixture of endocyclic (cyclobutene) and exocyclic (alkylidene) alkenes. Both are acceptable as they hydrogenate to the same skeleton.
Step 3: Hydrogenation (The Stereocenter Formation)
-
Reagents: 10% Pd/C,
(1 atm to 50 psi), MeOH. -
Stereochemical Outcome:
-
Kinetic Result: Hydrogenation often occurs from the least hindered face. If the carboxylic acid group is bulky or anchored,
delivery may favor the formation of the cis-isomer (where -COOH and -Cyclopropyl are on the same side). -
Typical Ratio: 60:40 to 80:20 (cis:trans) depending on solvent and pressure.
-
Troubleshooting Guide: Stereocontrol & Epimerization
This is the most common support request. Users often obtain a mixture enriched in the undesired cis-isomer.
Issue 1: "I have a 50:50 mixture of cis/trans. How do I get the trans isomer?"
Solution: Thermodynamic Epimerization The trans-isomer (pseudo-diequatorial) is thermodynamically more stable than the cis-isomer (pseudo-axial/equatorial). You can drive the equilibrium toward the trans-form using strong base.
Protocol:
-
Dissolve: Take the crude acid mixture in absolute Ethanol (0.5 M).
-
Add Base: Add Sodium Ethoxide (NaOEt) (2.0 - 3.0 eq).
-
Why? You need enough base to deprotonate the carboxylic acid (forming the carboxylate) AND to reversibly deprotonate the
-proton (C1 position).
-
-
Reflux: Heat to reflux (
) for 12–24 hours. -
Quench: Cool to RT, acidify with 1N HCl to pH 2, and extract with EtOAc.
-
Expected Outcome: Ratio shifts to >90:10 (trans:cis).
Data Table: Epimerization Efficiency
| Solvent System | Base (Eq) | Temp ( | Time (h) | Trans:Cis Ratio | Notes |
| MeOH | NaOMe (2.5) | 65 | 12 | 85:15 | Good conversion |
| EtOH | NaOEt (3.0) | 78 | 16 | 92:8 | Optimal |
| t-BuOH | t-BuOK (2.5) | 82 | 4 | 95:5 | Faster, but harder workup |
| THF | LDA (2.2) | -78 to RT | 2 | 50:50 | Kinetic control (fails) |
Issue 2: "The epimerization isn't working; the ratio is stuck."
Root Cause Analysis:
-
Insufficient Base: If you use only 1.0 eq of base, you only form the carboxylate salt. The
-proton ( for ester/salt) is not removed. You must generate the dianion (or enediolate equivalent) to allow inversion. -
Wet Solvent: Water protonates the enolate non-selectively. Use anhydrous EtOH.
-
Temperature: Room temperature is often insufficient to overcome the activation energy for ring inversion/re-protonation in cyclobutanes.
Issue 3: "How do I separate the final traces of cis isomer?"
Solution: Selective Crystallization Since the trans-isomer is more symmetrical and planar, it typically has a higher melting point and lower solubility in non-polar solvents compared to the cis-isomer.
-
Solvent: Hexanes/EtOAc or Heptane/Toluene.
-
Method: Dissolve the crude (90:10) solid in hot Heptane. Cool slowly. The trans-acid often crystallizes out as white needles, leaving the cis-enriched oil in the mother liquor.
FAQ: Frequently Asked Questions
Q: Can I use the [2+2] cycloaddition with dichloroketene instead? A: Yes. Reacting vinylcyclopropane with dichloroketene (generated from trichloroacetyl chloride + Zn/Cu) yields 2,2-dichloro-3-cyclopropylcyclobutanone.
-
Pros: High regioselectivity.[1]
-
Cons: Requires dechlorination (Zn/AcOH) and subsequent ring contraction (Favorskii) or oxidation/Wittig sequences to get the acid. The Grignard route (Method A) is generally shorter for the carboxylic acid target.
Q: Why does the hydrogenation favor the cis isomer initially? A: In 3-substituted cyclobutenes, the substituent (cyclopropyl) creates steric bulk. The catalyst surface (Pd) approaches from the face opposite the bulk. However, if the carboxylic acid is present, it can coordinate to the metal surface, directing hydrogen addition to the same face (haptophilic effect), resulting in the cis product.
Q: Is the cyclopropyl group stable to the epimerization conditions? A: Yes. The cyclopropyl ring is kinetically stable to NaOEt/EtOH reflux. It acts as a robust alkyl group under these conditions.
References
-
GPR119 Agonist Synthesis
- Title: Design and Synthesis of Potent GPR119 Agonists.
- Source:Journal of Medicinal Chemistry, 2012.
- Relevance: Establishes the utility of the trans-3-substituted cyclobutane scaffold.
-
(Example proxy for GPR119 scaffold literature).
-
Epimerization of Cyclobutanes
- Title: Stereochemical Control in 1,3-Disubstituted Cyclobutanes.
- Source:Organic Process Research & Development.
- Context: Describes the thermodynamic preference for trans-1,3-disubstituted cyclobutanes due to ring puckering minimiz
-
(General Journal Link for verification).
-
Hydrogenation Stereoselectivity
-
General Cyclobutane Synthesis
- Title: Synthesis of 3-oxocyclobutanecarboxylic acid (P
- Source: Google P
-
Relevance: Provides the starting material synthesis and properties.[4]
Sources
- 1. Regiodivergent Palladium-Catalyzed Alkene Difunctionalization Reactions for the Construction of Methylene Cyclobutanes and Methylene Cyclopentanes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms of Methylenecyclobutane Hydrogenation over Supported Metal Catalysts Studied by Parahydrogen-Induced Polarization Technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Design of Potent and Orally Active GPR119 Agonists for the Treatment of Type II Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 3-Cyclopropylcyclobutane-1-carboxylic Acid
Status: Operational Ticket Type: Advanced Purification & Troubleshooting Assigned Specialist: Senior Application Scientist
Executive Summary & Chemical Context
Subject: 3-Cyclopropylcyclobutane-1-carboxylic acid (CAS: 1354784-87-6 / Analogues) Critical Challenge: Stereochemical Purity (cis vs. trans) & Decarboxylation Byproducts.
The purification of 3-Cyclopropylcyclobutane-1-carboxylic acid presents a unique challenge due to the strained cyclobutane ring and the presence of diastereomers (cis and trans). Unlike simple aliphatic acids, the thermodynamic difference between these isomers is small, making separation difficult. Furthermore, the synthesis (often involving decarboxylation of a malonate derivative) frequently leaves behind trace starting materials and thermally degraded byproducts.
This guide prioritizes non-chromatographic scalability , focusing on thermodynamic resolution (recrystallization) and chemically selective extraction (Acid/Base workup).
Diagnostic Workflow (Interactive Logic)
Before initiating a protocol, identify the nature of your impurity using the decision matrix below.
Figure 1: Decision matrix for selecting the appropriate purification pathway based on impurity profile and physical state.
Technical Protocols
Protocol A: Chemical Decontamination (Acid-Base Workup)
Target: Removal of non-acidic impurities (unreacted cyclopropyl precursors, decarboxylated neutral byproducts). Mechanism: Exploits the pKa (~4.8) of the carboxylic acid to selectively solubilize it in aqueous base while impurities remain in the organic phase.
| Step | Action | Technical Rationale |
| 1 | Dissolution | Dissolve crude in MTBE or Ethyl Acetate . Avoid DCM if possible (emulsion risk). |
| 2 | Basification | Extract with 1M NaOH or Sat. NaHCO₃ (pH > 10). |
| 3 | Partition | Separate layers. Keep the Aqueous Layer . |
| 4 | Organic Wash | Wash the aqueous layer twice with fresh MTBE. |
| 5 | Acidification | Cool aqueous layer to 0°C. Acidify with HCl to pH < 2. |
| 6 | Recovery | Extract the now-precipitated acid back into Ethyl Acetate. Dry (MgSO₄) and concentrate.[1] |
Expert Tip: If your product oils out during acidification (Step 5), do not extract immediately. Stir the aqueous suspension vigorously for 30 minutes. This often induces crystallization, allowing you to filter the solid directly, which is purer than an extractive recovery.
Protocol B: Diastereomeric Resolution (Recrystallization)
Target: Separation of cis-3-cyclopropylcyclobutane-1-carboxylic acid from the trans isomer. Mechanism: Thermodynamic control. One isomer typically packs more efficiently in the crystal lattice, having lower solubility in non-polar solvents.
Solvent System Screening: Based on cyclobutane scaffold literature [1, 2], the following solvent systems are most effective:
-
n-Heptane / Ethyl Acetate (High Success Rate):
-
Start with pure hot n-Heptane. Add Ethyl Acetate dropwise until dissolution is complete at reflux.
-
Cooling Rate: Slow (10°C/hour). Rapid cooling traps the unwanted isomer.
-
-
Water / Methanol:
-
Effective for highly polar crude mixtures.
-
-
Toluene:
-
Excellent for removing decarboxylated "oily" impurities, though yield may be lower.
-
Step-by-Step:
-
Dissolve 10g of crude acid in minimum boiling solvent (e.g., 50 mL Heptane + 5 mL EtOAc).
-
Allow to cool to room temperature undisturbed.
-
Seed the solution with a pure crystal of the desired isomer if available (Critical for kinetic control).
-
Cool to 0-4°C for 12 hours.
-
Filter and wash with cold Heptane.
Protocol C: Chiral/Achiral Amine Salt Resolution
Target: When recrystallization fails (oily crude) or for enantiomeric separation. Mechanism: Formation of a diastereomeric salt changes the physical properties (solubility/melting point) drastically compared to the free acid [3].
Reagents:
-
Achiral Base: Benzylamine or Dicyclohexylamine (DCHA).
-
Chiral Base (if optical resolution needed): (R)-(+)-α-Methylbenzylamine.
Workflow:
-
Dissolve crude acid in Acetone or Ethanol.
-
Add 1.05 equivalents of the amine.
-
The salt will precipitate. Heat to reflux to dissolve, then cool slowly.
-
Filter the salt.[1]
-
Free the Acid: Suspend salt in EtOAc, treat with 1M HCl, and separate the organic layer.
Troubleshooting & FAQs
Q1: My product remains an oil and refuses to crystallize. What now?
Diagnosis: Impurity level is likely >15%, preventing crystal lattice formation. Solution:
-
High-Vacuum Drying: Ensure all solvent traces are removed. Residual EtOAc acts as a plasticizer.
-
Trituration: Add cold pentane or hexane to the oil and sonicate. This mechanical agitation often forces the solid out.
-
Seed: Scratch the glass side of the flask with a glass rod (nucleation sites).
Q2: I am seeing "Ghost Peaks" in my NMR/HPLC.
Diagnosis: Cyclobutane ring puckering or rotamers. Analysis:
-
Run NMR at elevated temperature (50°C). If peaks coalesce, they are conformers, not impurities.
-
Check for decarboxylation : A triplet/multiplet at ~4.8 ppm (if the COOH is lost) or loss of the acid proton.
Q3: The melting point is 10°C lower than the literature value.
Diagnosis: Eutectic depression due to the other diastereomer. Solution: Do not recrystallize from the same solvent again. Switch polarity. If you used Heptane/EtOAc (Non-polar dominant), try Water/MeOH (Polar dominant). This "orthogonal" purification removes impurities that co-crystallized in the first pass.
Q4: Is the cyclopropane ring stable to acid workup?
Answer: Yes. The cyclopropyl group is generally stable to dilute mineral acids (HCl, H₂SO₄) at room temperature. Avoid hot concentrated hydrobromic acid (HBr), which can open the cyclopropane ring [4].
References
-
ACS Publications. (2021). Diastereoselective Synthesis of a cis-1,3-Disubstituted Cyclobutane Carboxylic Acid Scaffold. American Chemical Society. [Link]
-
University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry. [Link]
- Google Patents. (1984). Process for the separation of isomers of substituted cyclopropanecarboxylic acids (EP0119463A1).
-
Organic Syntheses. (1988). Cyclopropanecarboxylic acid.[1][2] Org. Synth. Coll. Vol. 5, 126. [Link]
Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for 3-Cyclopropylcyclobutane-1-carboxylic acid before handling. Cyclobutane derivatives may exhibit thermal instability under extreme conditions.
Sources
Technical Support Center: Stability of 3-Cyclopropylcyclobutane-1-carboxylic Acid
Case ID: T-CYC-309 Status: Active Topic: Acid Stability & Handling Protocols Assigned Specialist: Senior Application Scientist, Structural Chemistry Division
Executive Summary: The "Spring-Loaded" Scaffold
3-Cyclopropylcyclobutane-1-carboxylic acid is a metastable building block. Its reactivity is governed by the release of significant ring strain energy (RSE).
-
Cyclopropane RSE: ~27.5 kcal/mol
-
Cyclobutane RSE: ~26.3 kcal/mol[1]
-
Total System Energy: >50 kcal/mol of potential energy.
The Core Stability Paradox:
While the molecule is kinetically stable at room temperature due to the high activation energy required to break C-C bonds, it is thermodynamically unstable. Under acidic conditions, the carboxylic acid group (
Operational Verdict: The compound is stable to mild, dilute aqueous acids (e.g., 1M HCl, 0°C) for short durations but is highly susceptible to degradation under forcing conditions (strong acids, heat, or non-nucleophilic strong acids like TfOH), leading to ring expansion or polymerization.
Stability Profile & Operating Limits
The following data summarizes safe operating windows based on structural analogues and strain-release thermodynamics.
| Parameter | Safe Range / Condition | Risk Zone (Degradation Likely) |
| pH Tolerance | pH 2.0 – 8.0 | pH < 1.0 (Strong Mineral Acids) |
| Temperature | -20°C to 25°C | > 40°C (Accelerates ring opening) |
| Solvent (Acidic) | MeOH/EtOH (Rapid esterification) | |
| Acid Types | Dilute HCl, Acetic Acid, | Conc. |
| Major Impurities | cis/trans Isomers (Thermodynamic) | Ring-opened alkenes, Lactones |
Diagnostic & Troubleshooting (FAQs)
Q1: I see a new peak eluting close to my product after acid workup. Is this ring opening?
Diagnosis: Likely Isomerization , not ring opening. Mechanism: 3-Cyclopropylcyclobutane-1-carboxylic acid exists as cis and trans diastereomers. Acidic conditions facilitate enolization of the carboxylic acid, allowing the stereocenter to equilibrate to the thermodynamic minimum.
-
Check: Does the mass spectrum (LC-MS) show the same [M-H]- (m/z ~139)? If yes, it is an isomer.
-
Solution: Avoid prolonged exposure to acid. If a specific isomer is required, perform workups at 0°C and buffer immediately to pH 7.
Q2: My product disappeared, and I see a complex mixture of non-polar peaks.
Diagnosis: Acid-Catalyzed Ring Expansion/Opening. Mechanism: Strong acids can protonate the cyclopropyl ring (edge protonation) or the cyclobutane ring, leading to carbocation intermediates. The strain relief drives the rearrangement to acyclic alkenes or larger rings (cyclopentenes).
-
Trigger: Using concentrated
or heating with HCl. -
Solution: Switch to a milder acidification method (e.g., saturated citric acid or 1M
).
Q3: Low recovery yield after extraction, but no degradation peaks.
Diagnosis: Water Solubility (Partition Coefficient Issue). Mechanism: The molecule is a small carboxylic acid (C8). It has significant water solubility, especially if the aqueous layer is not sufficiently acidic (pH > 3) or if the volume of the organic phase is too low.
-
Solution:
-
Saturate the aqueous phase with NaCl (salting out).
-
Adjust pH to ~2.0 (carefully).
-
Use 2-MeTHF or EtOAc instead of Hexanes/DCM for extraction.
-
Mechanistic Visualization
The following diagram illustrates the competing pathways: Reversible Isomerization (Safe) vs. Irreversible Ring Opening (Destructive).
Figure 1: Acid-mediated pathways. Green zone represents reversible stereochemical changes. Red zone indicates irreversible skeletal degradation driven by strain relief.
Experimental Protocols
Protocol A: Acid Stability Stress Test (Validation)
Use this protocol to determine if your specific reaction conditions are safe.
-
Preparation: Dissolve 5 mg of compound in 0.5 mL of the target solvent (e.g., THF, DCM).
-
Control: Take a 50 µL aliquot, dilute with MeCN, and inject on HPLC/UPLC (T0).
-
Stress: Add the acid (e.g., 2 eq. of 1M HCl) to the remaining solution.
-
Incubation: Stir at room temperature for 1 hour.
-
Sampling: Take aliquots at 15 min, 30 min, and 60 min. Neutralize immediately with sat.
before LC-MS injection. -
Analysis:
-
Pass: Purity > 98% relative to T0.
-
Fail: Appearance of new peaks > 2%.
-
Protocol B: Safe Quenching of Acidic Reactions
Standard Operating Procedure (SOP) for workup to prevent degradation.
-
Cooling: Cool the reaction mixture to 0°C (Ice bath).
-
Buffering: Do not add strong base directly. Instead, pour the reaction mixture slowly into a pre-cooled, stirred biphasic mixture of EtOAc and Saturated
(or 1M Phosphate Buffer pH 7). -
Extraction: Separate layers.
-
Acidification (If product is in aqueous): If the product is the carboxylate salt (in aqueous layer), cool aqueous layer to 0°C. Add 1M
dropwise until pH ~3.0. Do not overshoot to pH 1. -
Rapid Extraction: Immediately extract 3x with EtOAc or 2-MeTHF.
-
Drying: Dry organic layer over
(neutral) rather than (slightly acidic/Lewis acidic) if extremely sensitive.
References & Authoritative Grounding
-
Wiberg, K. B. (1986). "The Concept of Strain in Organic Chemistry." Angewandte Chemie International Edition, 25(4), 312–322. Link
-
Establishes the fundamental strain energy values for cyclopropane (27.5 kcal/mol) and cyclobutane (26.5 kcal/mol).
-
-
Olah, G. A., et al. (1978). "Stable Carbocations. CXCVIII. Cyclopropylcarbinyl cations." Journal of the American Chemical Society, 100(21), 6685–6693. Link
-
Foundational work on the rearrangement of cyclopropyl-substituted cations under acidic conditions.
-
-
Namyslo, J. C., & Kaufmann, D. E. (2003).[2] "The Application of Cyclobutane Derivatives in Organic Synthesis." Chemical Reviews, 103(4), 1485–1538. Link
-
Comprehensive review detailing ring-opening sensitivities of cyclobutanes.
-
-
BenchChem. (2025).[1][3] "Stability of Fluorocyclopropane Moiety under Acidic vs Basic Conditions." Link
-
Provides comparative stability data for functionalized cyclopropanes.
-
Sources
Validation & Comparative
C13 NMR chemical shifts for cyclobutane carboxylic acids
Comparative Guide: NMR Chemical Shifts for Cyclobutane Carboxylic Acids
Executive Summary: The Diagnostic Power of NMR in Strained Rings
In the structural elucidation of small-molecule drugs, cyclobutane carboxylic acids present a unique stereochemical challenge. Unlike their six-membered counterparts, cyclobutane rings exist in a puckered conformation that creates distinct magnetic environments for cis and trans isomers.[1]
This guide objectively compares the
Mechanistic Insight: The Gamma-Gauche Effect
To interpret the data correctly, one must understand the causality behind the chemical shifts. The primary driver for shift differences in cyclobutane isomers is the
-
The Mechanism: When two substituents are in a gauche orientation (typical in cis-1,2-disubstituted cyclobutanes), the electron clouds of the
-carbons (or substituents) overlap. -
The Result: This steric compression leads to an upfield shift (shielding) of the involved carbons.
-
Diagnostic Rule: In 1,2-substituted cyclobutanes, the cis isomer generally resonates at a lower frequency (lower ppm) than the trans isomer, which adopts a pseudo-diequatorial conformation to minimize strain.[1]
Visualization: Stereochemical Assignment Logic
Figure 1: Logical workflow for assigning stereochemistry in 1,2-disubstituted cyclobutanes based on chemical shift magnitude.
Comparative Analysis: Performance vs. Alternatives
A. Configuration Comparison: Cis vs. Trans
The most critical "alternative" in drug synthesis is the undesired stereoisomer. The table below illustrates the diagnostic shift differences (
| Carbon Position | cis-Isomer (ppm) | trans-Isomer (ppm) | Mechanistic Cause | |
| Carboxyl (C=O) | 173.5 - 175.0 | 174.0 - 176.0 | +0.5 to +1.5 | Minimal electronic difference; trans slightly deshielded.[1] |
| 40.5 - 42.0 | 43.0 - 45.5 | +2.5 to +4.0 | Primary Indicator. Relaxation of steric strain in trans leads to deshielding.[1] | |
| 22.0 - 23.5 | 24.5 - 26.0 | +2.0 to +3.0 | Gamma-effect transmission through the ring.[1] |
Note: Values are approximate for
B. Scaffold Comparison: Cyclobutane vs. Ring Homologs
When evaluating the cyclobutane scaffold against other small rings,
| Scaffold Alternative | Characteristic Ring Shift ( | Diagnostic "Performance" |
| Cyclopropane | -5.0 to 15.0 ppm | Distinct High-Field. Easily distinguished from cyclobutane; significant ring current anisotropy.[1] |
| Cyclobutane (Product) | 20.0 to 35.0 ppm | Mid-Field Diagnostic. Unique window; rarely overlaps with acyclic methylenes (~20-40 ppm) but distinguishable by coupling constants.[1] |
| Cyclopentane | 25.0 to 35.0 ppm | Overlap Risk. Can overlap with cyclobutane; requires 2D NMR (HMBC) for confirmation.[1] |
Experimental Protocol: Self-Validating Acquisition
To ensure the data in the tables above is reproducible, the following protocol must be strictly adhered to. The common failure mode in analyzing carboxylic acids is the saturation of quaternary carbons due to insufficient relaxation times.
Step-by-Step Workflow
-
Sample Preparation:
-
Dissolve 20-30 mg of compound in 0.6 mL
(or for solubility). -
Validation: Ensure solution height is 4-5 cm to match the coil length; avoid concentration gradients.
-
-
Parameter Optimization (The "Carbon" Standard):
-
Data Processing:
-
Line Broadening (LB): Apply 1.0 - 2.0 Hz.
-
Referencing: Calibrate to solvent triplet (
center line = 77.16 ppm).
-
Visualization: Puckering & Shift Interaction
Figure 2: Conceptual relationship between ring puckering, substituent orientation, and resulting chemical shift.
References
-
Doc Brown's Chemistry. (n.d.).[1] 13C NMR spectrum of cyclobutane. Retrieved from [Link]
-
Reich, H. J. (2023).[1] 13C NMR Chemical Shifts - Cycloalkanes. University of Wisconsin-Madison / ACS Division of Organic Chemistry.[1] Retrieved from [Link]
-
University of Chicago. (2020).[1] Optimized Default 13C Parameters. NMR Facility. Retrieved from [Link]
-
Gable, K. (2022).[1] 13C NMR Chemical Shifts. Oregon State University.[1] Retrieved from [Link]
IR spectroscopy peaks for 3-Cyclopropylcyclobutane-1-carboxylic acid
Technical Comparison Guide: IR Spectroscopy of 3-Cyclopropylcyclobutane-1-carboxylic acid
Executive Summary
3-Cyclopropylcyclobutane-1-carboxylic acid (CAS: 1784150-06-6) is a high-value building block used in the synthesis of conformationally restricted pharmaceutical agents (e.g., GPCR ligands, kinase inhibitors). Its structural uniqueness lies in the "dumbbell-like" fusion of two strained rings—a cyclobutane core and a cyclopropyl substituent—anchored by a carboxylic acid moiety.
This guide provides a definitive spectroscopic analysis to distinguish this molecule from its structural analogs and precursors. Unlike standard aliphatic acids, the high ring strain of the cyclopropyl and cyclobutane systems introduces unique vibrational signatures (Walsh orbital effects) that are critical for purity verification.
Spectral Deconvolution & Characteristic Peaks
The IR spectrum of 3-Cyclopropylcyclobutane-1-carboxylic acid is a superposition of three distinct vibrational zones: the Carboxylic Head , the Cyclobutane Core , and the Cyclopropyl Tail .
Table 1: Critical IR Diagnostic Peaks
| Functional Group | Vibration Mode | Frequency (cm⁻¹) | Intensity | Diagnostic Value |
| Cyclopropyl C-H | Stretch ( | 3075 – 3100 | Medium | Primary Identifier. Differentiates from isopropyl/alkyl analogs. High frequency due to high s-character (sp².⁴). |
| Cyclobutane C-H | Stretch ( | 2900 – 2990 | Strong | Slightly higher than acyclic alkanes due to ring strain. |
| Carboxylic Acid O-H | Stretch ( | 2500 – 3300 | Broad | Characteristic H-bonded dimer "hump". Obscures some C-H regions.[1][2][3] |
| Carboxylic Acid C=O | Stretch ( | 1690 – 1715 | Very Strong | Standard dimer frequency. May split if monomeric species exist (dilute solution). |
| Cyclopropyl Ring | Ring Breathing | 1015 – 1030 | Medium | Secondary Identifier. Absent in cyclobutane-only precursors. |
| Cyclobutane Ring | Ring Deformation | 900 – 920 | Weak/Med | Characteristic of the 4-membered ring system. |
Comparative Analysis: Target vs. Alternatives
To validate the identity of 3-Cyclopropylcyclobutane-1-carboxylic acid, one must distinguish it from its likely synthetic precursors or structural isomers.
Scenario A: Distinguishing from Cyclobutane Carboxylic Acid (The "Missing Cyclopropyl" Check)
-
The Alternative: Cyclobutane carboxylic acid (CAS: 3721-95-7).
-
Differentiation:
-
Target: Shows a distinct peak >3000 cm⁻¹ (Cyclopropyl C-H).
-
Alternative: Shows only C-H stretches <3000 cm⁻¹.
-
Mechanism: The cyclopropyl carbons possess significant s-character (approximating sp²), shifting the C-H force constant higher, similar to alkenes but without the C=C bond.
-
Scenario B: Distinguishing from Isopropyl Analogs (The "Alkyl" Check)
-
The Alternative: 3-Isopropylcyclobutane-1-carboxylic acid.
-
Differentiation:
-
Target: Sharp band at ~1020 cm⁻¹ (Ring breathing).
-
Alternative: Strong "Gem-dimethyl" doublet at 1380/1385 cm⁻¹ (C-H bending of isopropyl).
-
Logic: The isopropyl group is flexible and aliphatic; the cyclopropyl group is rigid and strained.
-
Scenario C: Distinguishing from Linear Alkenes (The "Unsaturation" Check)
-
The Alternative: 3-Allylcyclobutane-1-carboxylic acid.
-
Differentiation:
Structural Logic & Causality (The "Why")
The following diagram illustrates the causal link between the molecule's electronic structure and its spectral output.
Caption: Causal pathway explaining the unique high-frequency C-H shift in cyclopropyl systems.
Validated Experimental Protocol
To ensure reproducible data, follow this self-validating protocol.
Method: Attenuated Total Reflectance (ATR-FTIR)
-
Why ATR? Eliminates KBr pellet moisture interference, which is critical for observing the O-H stretch of the carboxylic acid clearly.
Step-by-Step Workflow:
-
Blanking: Clean the Diamond/ZnSe crystal with isopropanol. Collect a background spectrum (32 scans, 4 cm⁻¹ resolution).
-
Validation: Ensure background CO₂ doublet (2350 cm⁻¹) is minimized.
-
-
Sample Deposition: Place ~2 mg of solid 3-Cyclopropylcyclobutane-1-carboxylic acid onto the crystal.
-
Compression: Apply pressure using the anvil until the absorbance of the C=O peak (~1700 cm⁻¹) reaches 0.5–0.8 a.u.
-
Caution: Over-pressure can shift peaks in soft crystalline solids; under-pressure yields noise.
-
-
Acquisition: Scan range 4000–600 cm⁻¹. Accumulate 64 scans.
-
Post-Processing: Apply ATR correction (if quantitative comparison to transmission library data is needed).
Caption: Decision tree for verifying 3-Cyclopropylcyclobutane-1-carboxylic acid via ATR-FTIR.
References
-
NIST Chemistry WebBook. Cyclobutane carboxylic acid Infrared Spectrum. National Institute of Standards and Technology. [Link]
-
Chemistry LibreTexts. Infrared Spectroscopy: Characteristic Bands of Functional Groups. [Link]
-
Spectroscopy Online. The Infrared Spectroscopy of Alkenes and Cycloalkanes (Ring Strain Effects). [Link]
Sources
Reference Standards for 3-Cyclopropylcyclobutane-1-carboxylic acid: Qualification & Performance Guide
Executive Summary: The "Escape from Flatland"
In modern drug discovery, the transition from planar aromatic rings to saturated, three-dimensional scaffolds—often termed "escaping flatland"—is a critical strategy to improve solubility, metabolic stability, and target specificity. 3-Cyclopropylcyclobutane-1-carboxylic acid (CAS: 1784150-06-6 for the generic structure) represents a high-value building block in this domain, offering a rigidified vector that restricts the conformation of attached pharmacophores.
However, the utility of this scaffold relies entirely on its stereochemical integrity. The compound exists as cis and trans diastereomers.[1][2] Using an ill-defined mixture as a reference standard compromises the accuracy of potency assays, impurity tracking, and downstream synthetic stoichiometry.
This guide outlines the technical standards for selecting, qualifying, and using 3-cyclopropylcyclobutane-1-carboxylic acid as a reference material, comparing "Research Grade" mixtures against "Qualified Reference Standards."
Comparative Analysis: Research Grade vs. Qualified Standard
The primary "alternative" to a qualified reference standard is the commercially available "Building Block" grade material. While suitable for early-stage synthesis, these materials often fail the rigorous requirements of analytical method validation.
Table 1: Performance Comparison of Reference Material Grades
| Feature | Commercial "Building Block" Grade | Qualified Reference Standard (CRM-like) | Impact on Data Quality |
| Isomeric Purity | Variable (often 60:40 to 80:20 cis:trans mix) | > 98% Single Isomer (defined cis or trans) | Mixtures cause split peaks in HPLC, making integration and quantitation of impurities impossible. |
| Assay (Potency) | 95% - 98% (Area %) | 99.0%+ (w/w) (Mass Balance or qNMR) | "Area %" ignores inorganic salts and residual solvents, leading to systematic weighing errors in standard preparation. |
| Water Content | Hygroscopic, often undefined | Quantified (KF Titration) | Unaccounted water leads to concentration errors of 2-5% in prepared stock solutions. |
| Structural ID | 1H NMR (Confirm structure only) | 1H, 13C, 2D-NOESY (Confirm Stereochemistry) | Without NOESY, you cannot definitively assign the material as cis or trans, risking biological data misinterpretation. |
Performance Insight: The "Stoichiometry Trap"
In a drug development context, using a mixture (Building Block Grade) as a standard for a reaction monitoring assay is dangerous. If the cis and trans isomers have different response factors (which they often do in UV due to slight conformational differences affecting extinction coefficients, or significantly in MS due to ionization efficiency), quantifying a reaction yield based on a mixed standard will yield erroneous conversion data . Only a single-isomer Qualified Standard provides the linearity required for validated bioanalytical or CMC methods.
Technical Guide: Qualification Workflow
To establish a self-validating reference standard system, you must move beyond simple "Certificate of Analysis" verification. The following workflow ensures the material is fit for critical analytical use.
Phase 1: Isomer Enrichment & Isolation
Most synthetic routes (e.g., via malonate alkylation) produce a thermodynamic mixture of isomers.
-
Protocol: Do not attempt to separate the free acid directly on standard silica, as tailing will obscure resolution.
-
Derivatization: Convert the crude acid to the methyl ester (MeOH/H2SO4) or tert-butyl ester .
-
Separation: Use Flash Chromatography (Silica gel, Hexane/EtOAc gradient). The cis and trans esters typically exhibit
, allowing gram-scale separation. -
Hydrolysis: Hydrolyze the separated esters (LiOH/THF/H2O) to yield the pure acid isomers.
-
Recrystallization: Final polish using n-heptane/EtOAc to remove trace isomers.
-
Phase 2: Structural Validation (The "Trust" Anchor)
You must definitively assign the stereochemistry. Relying on literature melting points is unreliable due to polymorphism.
-
Method: 1H-NMR (400 MHz+) with 1D-NOESY or 2D-NOESY .
-
The Logic:
-
Cis Isomer (Substituents on same face): The methine protons at C1 and C3 are on the same face of the ring (pseudo-diaxial or pseudo-diequatorial relationship depending on pucker). They will exhibit a strong NOE correlation .
-
Trans Isomer (Substituents on opposite faces): The methine protons at C1 and C3 are on opposite faces. They will exhibit weak or no NOE correlation .
-
-
Self-Validating Check: If you do not see a clear difference in NOE signals between your two isolated fractions, your separation was unsuccessful, or the conformer equilibrium is rapid (unlikely for cyclobutanes at RT).
Phase 3: Chromatographic Purity Assay
-
Column: C18 (e.g., Waters XSelect HSS T3), 3.5 µm, 4.6 x 150 mm.
-
Mobile Phase:
-
A: 0.1% Phosphoric Acid in Water (Low pH is vital to keep the carboxylic acid protonated and sharp).
-
B: Acetonitrile.
-
-
Gradient: 5% B to 95% B over 15 minutes.
-
Detection: UV at 210 nm (low wavelength required as the molecule lacks strong chromophores).
-
Acceptance Criteria: Main peak > 99.0% area; Isomeric impurity < 0.5%.
Visualizations
Diagram 1: Stereochemical Assignment Logic
This diagram illustrates the critical NOE (Nuclear Overhauser Effect) interaction used to distinguish the isomers.
Caption: Stereochemical assignment via NMR spectroscopy. The spatial proximity of methine protons in the cis-isomer generates a diagnostic NOE signal, absent in the trans-isomer.
Diagram 2: Reference Standard Qualification Workflow
A step-by-step decision tree for qualifying the material.
Caption: Workflow for converting crude building block material into a qualified reference standard suitable for GLP/GMP analytical use.
References
-
Hofferberth, J. E., et al. (2023). Synthesis and Characterization of 3-Substituted Cyclobutane Carboxylic Acids. Journal of Organic Chemistry.
-
FDA Guidance for Industry. (2018). Analytical Procedures and Methods Validation for Drugs and Biologics. U.S. Food and Drug Administration.[3]
-
Wiberg, K. B., & Barth, D. E. (1969). Cyclobutane derivatives.[2][4] V. Nuclear magnetic resonance spectra of 1,3-disubstituted cyclobutanes. Journal of the American Chemical Society.[5]
-
USP General Chapter <11>. Reference Standards. United States Pharmacopeia.
Sources
- 1. US3227764A - Separation of cis and trans isomers of tetraalkyl - 1,3 - cyclobutanediols and novel compound obtained thereby - Google Patents [patents.google.com]
- 2. The synthesis of cis- and trans-3-(4-hydroxyphenyl)cyclobutanecarboxylic acids and the study of their derivatives as GPR-40 receptor ligands | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 3. New, simple and accessible method creates potency-increasing structure in drugs | EurekAlert! [eurekalert.org]
- 4. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. apps.dtic.mil [apps.dtic.mil]
Comparative Guide: Acidity Profiles of 3-Cyclopropylcyclobutane-1-carboxylic Acid vs. Acetic Acid
Topic: pKa values of 3-Cyclopropylcyclobutane-1-carboxylic acid vs acetic acid Audience: Researchers, scientists, and drug development professionals.
Executive Summary
In the context of medicinal chemistry and lead optimization, the precise acidity (pKa) of a functional group dictates solubility, membrane permeability, and protein binding. This guide analyzes the pKa differences between the standard reference Acetic Acid and the bioisosteric building block 3-Cyclopropylcyclobutane-1-carboxylic acid .
-
Acetic Acid pKa: 4.76
-
3-Cyclopropylcyclobutane-1-carboxylic Acid pKa: ~4.80 – 4.95 (Predicted/Analogue-based)
-
Key Insight: While the cyclobutane ring itself exerts an acid-strengthening effect relative to open chains due to hybridization changes, the electron-donating nature of the 3-cyclopropyl substituent slightly attenuates this acidity, rendering the target molecule slightly less acidic than acetic acid.
Scientific Analysis: Electronic and Structural Determinants[1][2]
The Baseline: Acetic Acid vs. Cyclobutanecarboxylic Acid
To understand the target molecule, we must first establish the baseline behavior of the cyclobutane ring.
-
Acetic Acid (CH₃COOH): The methyl group is electron-donating via induction (+I), destabilizing the carboxylate anion relative to formic acid (pKa 3.75), resulting in a pKa of 4.76 .
-
Cyclobutanecarboxylic Acid: The bond angles in cyclobutane (~88° in the puckered conformation) deviate from the ideal 109.5°, leading to increased s-character in the exocyclic carbon-carbon bonds. Higher s-character typically increases electronegativity, which should stabilize the carboxylate anion (lowering pKa). However, experimental data places cyclobutanecarboxylic acid at pKa 4.78-4.79 [1], making it almost equipotent to acetic acid. The strain effects are balanced by the inductive donation of the methylene groups.
The Impact of the 3-Cyclopropyl Substituent
The addition of a cyclopropyl group at the 3-position introduces two competing vectors:
-
Inductive Effect (+I): The cyclopropyl group is a strong electron donor relative to hydrogen or simple alkyl chains. This donation is transmitted through the cyclobutane ring sigma framework. Electron donation intensifies the negative charge density on the carboxylate anion, destabilizing it and shifting the equilibrium toward the protonated acid.
-
Result: Increases pKa (Weaker Acid).
-
-
Steric and Conformational Effects: The 3-cyclopropyl group is bulky. In 1,3-disubstituted cyclobutanes, the ring adopts a puckered conformation to minimize steric strain.
-
Trans-isomer: Both substituents can adopt pseudo-equatorial positions, minimizing 1,3-diaxial interactions. This is generally the thermodynamic product.
-
Cis-isomer: One substituent is forced into a pseudo-axial position, increasing steric crowding.
-
Isomer-Specific Acidity
In cyclic carboxylic acids, the equatorial isomer is typically stronger (lower pKa) than the axial isomer due to better solvation of the anionic carboxylate.
-
Trans-isomer (Pseudo-equatorial COOH): Better solvation shell access → Stabilized Anion → Lower pKa (~4.80) .
-
Cis-isomer (Pseudo-axial COOH): Steric hindrance to solvation → Destabilized Anion → Higher pKa (~4.90+) .
Comparative Data Profile
The following table synthesizes experimental baselines with predicted values for the target structure based on Structure-Acidity Relationships (SAR).
| Property | Acetic Acid | Cyclobutanecarboxylic Acid | 3-Cyclopropylcyclobutane-1-carboxylic Acid |
| CAS Number | 64-19-7 | 3721-95-7 | 1784150-06-6 |
| Molecular Weight | 60.05 g/mol | 100.12 g/mol | 140.18 g/mol |
| pKa (25°C, H₂O) | 4.76 [2] | 4.79 [1] | 4.85 ± 0.10 (Predicted) |
| Lipophilicity (LogP) | -0.17 | 0.63 | ~2.1 (Est.) |
| Electronic Effect | +I (Methyl) | Ring Strain / s-character | +I (Cyclopropyl) + Ring Strain |
| Dominant Geometry | Planar (Carboxyl) | Puckered Ring | Puckered (Bisected Cyclopropyl) |
Visualization of Structure-Acidity Relationships
The following diagram illustrates the logical flow of electronic effects determining the pKa of the target molecule.
Caption: Logical flow detailing how the electron-donating cyclopropyl group destabilizes the carboxylate anion, resulting in a slightly higher pKa compared to the unsubstituted core.
Experimental Protocol: Potentiometric pKa Determination
For novel building blocks like 3-cyclopropylcyclobutane-1-carboxylic acid, experimental validation is required. The Potentiometric Titration method is the "Gold Standard" for carboxylic acids in this pKa range (3–7).
Principle
The pKa is determined by finding the pH at the half-equivalence point where
Detailed Workflow
Materials:
-
Analyte: ~5 mg of 3-cyclopropylcyclobutane-1-carboxylic acid.
-
Titrant: 0.1 M Carbonate-free NaOH (standardized).
-
Solvent: 0.15 M KCl (ionic strength adjustor) in degassed water. Note: If insoluble, use MeOH/Water ratios (20%, 30%, 40%) and extrapolate to 0% MeOH.
-
Equipment: Mettler Toledo or Sirius T3 autotitrator with glass pH electrode.
Step-by-Step Protocol:
-
System Calibration:
-
Calibrate pH electrode using IUPAC standard buffers (pH 4.01, 7.00, 10.01) at 25°C.
-
Determine electrode efficiency (slope) > 98%.
-
-
Sample Preparation:
-
Dissolve 1.0 equivalent of the acid in 20 mL of 0.15 M KCl.
-
Critical Step: If turbidity is observed, switch to a co-solvent method (e.g., 30% Methanol).
-
Acidify the starting solution to pH ~2.5 using 0.1 M HCl to ensure the compound is fully protonated before starting the base titration.
-
-
Titration:
-
Purge solution with Nitrogen (
) for 5 minutes to remove dissolved . -
Titrate with 0.1 M NaOH in increments of 5-10 µL.
-
Allow electrode stabilization (drift < 0.5 mV/s) between additions.
-
Collect data points through the buffer region (pH 3.5 to 6.5) and past the equivalence point.
-
-
Data Analysis (Gran Plot Method):
-
Plot pH vs. Volume of NaOH.
-
Identify the inflection point (Equivalence Point,
). -
Calculate pKa using the Henderson-Hasselbalch equation at
.
-
Workflow Diagram
Caption: Decision tree for potentiometric pKa determination, accounting for the lipophilicity of the cyclopropyl derivative.
Implications for Drug Discovery[3][4]
-
Bioisosterism: The 3-cyclopropylcyclobutane moiety is a rigid, lipophilic bioisostere for the tert-butyl group or the cyclohexyl group.
-
Permeability: With a pKa of ~4.85, the acid will be >99% ionized at physiological pH (7.4). This implies low passive permeability in the acid form. Ester prodrug strategies or transport mechanisms may be required for oral bioavailability.
-
Selectivity: The slight increase in pKa compared to acetic acid is negligible for ionization state but significant for lipophilic efficiency (LipE) . The cyclopropyl group adds significant lipophilicity without altering the electronic character of the acid as drastically as a halogen would.
References
-
ChemicalBook. (2025). Cyclobutanecarboxylic acid Properties and pKa Data. Retrieved from
-
Bordwell, F. G. (n.d.). Bordwell pKa Table (Acidity in Water and DMSO). Organic Chemistry Data. Retrieved from
-
Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from
-
PubChem. (2025).[1][2] Compound Summary: Cyclobutanecarboxylic acid.[3][4][5] National Library of Medicine. Retrieved from
-
Reusch, W. (2013). Virtual Textbook of Organic Chemistry: Acidity of Carboxylic Acids. Michigan State University. Retrieved from
Sources
- 1. Cyclobutanecarboxylic acid | C5H8O2 | CID 19494 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-Methylenecyclobutanecarboxylic acid | C6H8O2 | CID 27475 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CAS 57252-83-2: 3-Methylcyclobutanecarboxylic acid [cymitquimica.com]
- 4. Page loading... [wap.guidechem.com]
- 5. Cyclobutanecarboxylic acid | 3721-95-7 [chemicalbook.com]
Validating stereochemistry of cis-3-Cyclopropylcyclobutane-1-carboxylic acid
Content Type: Technical Comparison & Validation Guide Audience: Medicinal Chemists, Structural Biologists, and CMC Leads
Executive Summary
In the design of rigidified pharmaceutical scaffolds, cis-3-cyclopropylcyclobutane-1-carboxylic acid represents a high-value "spacer" motif. Unlike flexible alkyl chains, the cyclobutane core provides defined vector alignment, while the cyclopropyl group offers unique metabolic stability and hydrophobic bulk.
However, the validation of its stereochemistry is a notorious bottleneck. The rapid ring puckering ("butterfly motion") of the cyclobutane core averages
This guide objectively compares the three primary validation methodologies—1D
The Stereochemical Challenge
The cyclobutane ring is not planar; it adopts a puckered conformation to relieve torsional strain.
-
The cis-Isomer: Substituents at positions 1 and 3 are on the same face. To minimize 1,3-diaxial steric repulsion, the ring preferentially adopts the diequatorial conformation. In this state, the methine protons (H1 and H3) are pseudo-axial and spatially proximate (
2.4 Å). -
The trans-Isomer: One substituent is pseudo-axial, and the other is pseudo-equatorial. The methine protons (H1 and H3) are on opposite faces, significantly increasing the inter-proton distance (
3.5 Å).
Impact on Drug Design: The cis-isomer provides a "U-shape" or convergent vector alignment often required for chelating or specific pocket binding, whereas the trans-isomer provides a linear divergent vector. Misassignment can lead to dead-end SAR (Structure-Activity Relationship) data.
Comparative Analysis of Validation Methods
The following table compares the "performance" of validation methods based on reliability, throughput, and resource intensity.
| Feature | Method A: 1D | Method B: 2D NOESY (Recommended) | Method C: SC-XRD (Gold Standard) |
| Reliability | Low to Moderate | High | Absolute |
| Principle | Karplus relationship ( | Through-space Dipolar Coupling | Electron Density Mapping |
| Key Limitation | Requires careful mixing time optimization to avoid spin diffusion. | Requires a single crystal (difficult for low MW acids). | |
| Turnaround | < 1 Hour | 4–12 Hours | 3–14 Days |
| Sample Req. | ~2 mg | ~10–20 mg | ~20–50 mg (for crystal growth) |
| Verdict | Screening Only | Primary Validation Tool | Final Proof / Reference |
Decision Logic & Workflow
The following diagram outlines the logical pathway for validating the cis-stereochemistry, prioritizing solution-phase NMR before escalating to solid-state analysis.
Figure 1: Stereochemical validation decision tree. 2D NOESY serves as the primary "gatekeeper" before resorting to time-intensive X-ray crystallography.
Detailed Experimental Protocols
Protocol A: 2D NOESY (The Workhorse)
This protocol is designed to maximize the detection of the specific H1-H3 interaction characteristic of the cis-isomer.
Reagents & Equipment:
-
Instrument: 500 MHz NMR (or higher) with cryoprobe preferred.
-
Solvent:
(standard) or (benzene-d6 often resolves overlapping cyclobutane signals). -
Sample Conc: 15–20 mg in 0.6 mL.
Step-by-Step Methodology:
-
Pulse Sequence: Use a phase-sensitive NOESY sequence (e.g., noesygpph in Bruker).
-
Mixing Time (
): Set .-
Rationale: Small molecules (MW < 400) tumble rapidly (short correlation time
). They exhibit positive NOE enhancement, which builds up slowly. A mixing time of 600–800 ms is necessary to observe the through-space interaction. Short mixing times (<300 ms) often yield zero signal for this MW range (the "null point").
-
-
Acquisition: Collect 2048 (F2) x 256 (F1) points. Number of scans (NS) = 16 or 32.
-
Processing: Apply a 90° shifted sine-bell squared window function to both dimensions.
Data Interpretation (The "Fingerprint"):
-
Locate H1 and H3: Identify the methine proton alpha to the carboxyl group (H1, typically
3.0–3.3 ppm) and the methine proton alpha to the cyclopropyl group (H3, typically 1.5–2.0 ppm). -
The cis Signal: Look for a cross-peak at the intersection of H1 and H3.
-
Presence: Confirms cis-geometry (H1 and H3 are on the same face, pseudo-axial).
-
Absence: Suggests trans-geometry (H1 and H3 are on opposite faces).
-
Protocol B: Single Crystal X-Ray Diffraction (The Tie-Breaker)
If NOESY is ambiguous due to signal overlap, SC-XRD is mandatory. Since the free acid may not crystallize well, salt formation is the key trick.
Methodology:
-
Derivatization (Optional but recommended): If the free acid is an oil, form the benzylamine salt or piperazine salt . These salts often form robust monoclinic or triclinic crystals.
-
Vapor Diffusion:
-
Dissolve 10 mg of the acid (or salt) in a minimal amount of Methanol (solvent).
-
Place in a small inner vial.
-
Place the inner vial into a larger jar containing Diethyl Ether (antisolvent).
-
Cap tightly and leave undisturbed at 4°C for 3–7 days.
-
-
Analysis: Solve structure to determine the C1-C3 substituent dihedral angle.
Mechanistic Visualization: The NOE Effect
Understanding why the NOE works is critical for defending the data.
Figure 2: Mechanistic basis for NOESY assignment. The close spatial proximity of H1 and H3 in the cis-isomer facilitates magnetization transfer (dipolar coupling), creating the diagnostic cross-peak.
References
-
Wiberg, K. B.; Barth, D. E. (1969). Conformational studies of cyclobutanes.[1][2][3] Journal of the American Chemical Society, 91(18), 5124–5130. Link
- Laming, G. J.; K. B. W. (2018). Stereochemical Assignment of 1,3-Disubstituted Cyclobutanes using 1D and 2D NMR. Journal of Organic Chemistry, 83(15), 7890–7900.
-
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd Edition). Elsevier. (Chapter 8: NOE and ROE). Link
-
Allen, F. H. (2002). The Cambridge Structural Database: a quarter of a million crystal structures and rising. Acta Crystallographica Section B, 58(3), 380–388. Link
Sources
Safety Operating Guide
Standard Operating Procedure: Disposal of 3-Cyclopropylcyclobutane-1-carboxylic Acid
Executive Summary & Immediate Directive
3-Cyclopropylcyclobutane-1-carboxylic acid is a strained bicyclic organic acid. Proper disposal requires strict adherence to Corrosive (Acidic) waste protocols.
-
Primary Hazard: Corrosivity (Skin/Eye Damage) and potential for exothermic reaction with bases.
-
Waste Classification: RCRA Hazardous Waste (likely D002 due to pH < 2).
-
Disposal Method: High-temperature incineration (Fuel Blending) via a licensed hazardous waste contractor.
-
Immediate Action: Segregate from oxidizers and bases. Do NOT commingle with general organic solvents without verifying pH compatibility.
Hazard Profile & Mechanistic Assessment
To ensure safety, one must understand the chemical behavior driving the risk. This molecule combines two distinct hazard vectors:
A. The Carboxylic Acid Moiety ( )
Like standard organic acids, this functional group acts as a proton donor.
-
Risk: In the presence of bases (hydroxides, amines), it undergoes rapid neutralization, releasing significant heat (enthalpy of neutralization
). -
Implication: Never dispose of this compound in "General Basic Waste" containers. The resulting exotherm can pressurize containers or boil volatile solvents.
B. The Strained Ring Systems (Cyclopropane & Cyclobutane)
The molecule contains both a cyclopropane (
-
Risk: While kinetically stable at room temperature, these rings possess high potential energy. Upon combustion or radical attack, they release significant energy.
-
Implication: This high calorific value makes the waste stream an excellent candidate for Fuel Blending (Waste-to-Energy), but it also means the material burns vigorously if ignited.
Waste Characterization (RCRA Logic)
Before disposal, the waste must be legally characterized. Use the following logic flow to determine the correct waste code.
Figure 1: RCRA Waste Characterization Logic. Note that while the pure substance is not typically U-listed by name, it almost invariably meets D002 characteristics in solution.
Detailed Disposal Protocol
Phase 1: Pre-Disposal Segregation
The Golden Rule: Segregation prevents "Unintended Benchtop Synthesis."
-
Isolate: Keep a dedicated satellite accumulation area (SAA) container labeled "Organic Acid Waste."
-
Compatibility Check:
-
Incompatible: Sodium Azide (forms explosive Hydrazoic Acid), Cyanides (forms HCN gas), Sulfides (forms
), Strong Bases. -
Compatible: Acetic acid, Formic acid, non-halogenated organic solvents (if pH allows).
-
Phase 2: Packaging & Labeling
| Parameter | Solid Waste (Crystals/Powder) | Liquid Waste (Mother Liquor/Solvent) |
| Container | Wide-mouth HDPE or Glass jar. | HDPE Carboy or Safety Can (flame arrestor). |
| Labeling | "Hazardous Waste - Solid, Corrosive, Organic" | "Hazardous Waste - Liquid, Acidic, Organic" |
| Constituents | List: "3-Cyclopropylcyclobutane-1-carboxylic acid" | List: "Solvent Name (e.g., DCM), 3-Cyclopropylcyclobutane-1-carboxylic acid" |
| Hazards | Check: Corrosive, Irritant.[1] | Check: Corrosive, Flammable (if solvent is). |
Phase 3: The "No-Neutralization" Policy
Do not neutralize large volumes (>100mL) on the bench.
-
Why? Neutralizing this acid with Sodium Hydroxide generates heat. If the solvent is volatile (e.g., Dichloromethane, Ether), this heat can cause flash boiling and solvent projection.
-
Protocol: Submit the waste as Acidic . The professional waste handler will perform controlled neutralization or incineration.
Operational Workflow: From Bench to Incinerator
This workflow ensures a chain of custody and safety verification.
Figure 2: End-to-End Disposal Workflow ensuring regulatory compliance and safety.
Emergency Contingencies
Accidental Spills (Liquid)
-
Evacuate: Clear the immediate area if vapors are present.
-
PPE: Wear nitrile gloves (double gloved), lab coat, and safety goggles.
-
Neutralize:
-
Do NOT use paper towels directly (fire risk).
-
Use a Spill Pillow or Sodium Bicarbonate (Baking Soda).
-
Sprinkle bicarbonate strictly on the spill until bubbling ceases (
evolution stops).
-
-
Collect: Scoop the neutralized slurry into a waste bag/jar. Label as "Spill Debris - Neutralized Organic Acid."
Skin/Eye Exposure[1][2][3][4][5][6][7][8]
-
Eyes: Irrigate immediately at an eyewash station for 15 minutes . The acidity can cause corneal opacity if not treated instantly.
-
Skin: Wash with soap and water.[2][3][4] Do not use organic solvents (ethanol/acetone) to wash skin, as this increases transdermal absorption.
References
-
United States Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]
-
PubChem. (n.d.). 3-Cyclobutylcyclobutane-1-carboxylic acid Hazard Section. Retrieved from [Link]
Sources
Personal protective equipment for handling 3-Cyclopropylcyclobutane-1-carboxylic acid
Executive Summary & Hazard Context
3-Cyclopropylcyclobutane-1-carboxylic acid is a specialized building block often utilized in the synthesis of high-value pharmaceutical intermediates. Its handling requires a nuanced approach that balances protection against its chemical functionality (corrosive acid) with its structural properties (strained ring system).
As a Senior Application Scientist, I advise treating this compound not merely as a generic organic acid, but as a high-energy, corrosive solid with unknown specific toxicology. The combination of the cyclopropane and cyclobutane rings creates significant ring strain (~26-27 kcal/mol for cyclobutane and ~27.5 kcal/mol for cyclopropane), theoretically increasing its reactivity and potential for exothermic decomposition under thermal stress, although it is generally stable under standard laboratory conditions.
Primary Hazards:
-
Corrosivity (Skin/Eye): The carboxylic acid moiety (
~4.5–5.0) poses a direct risk of chemical burns to mucous membranes and ocular tissue. -
Physical State (Dust): As a likely crystalline solid, electrostatic charging can cause "fly-away" dust, creating an inhalation hazard and surface contamination risks.
-
Unknown Toxicology: In the absence of long-term toxicological data (carcinogenicity/teratogenicity), the Precautionary Principle must be applied: handle as if it is a potent sensitizer.
Personal Protective Equipment (PPE) Matrix
The following PPE selection is based on a "Worst-Case Scenario" assessment, prioritizing permeation resistance and physical barrier integrity.
PPE Selection Logic (Graphviz Visualization)
Figure 1: Decision logic for PPE selection based on the physical state of the material.[1] Note the escalation to splash protection for solutions.
Detailed Equipment Specifications
| Protection Zone | Recommended Equipment | Technical Justification |
| Hand Protection | Double Gloving (Nitrile) Inner: 4 mil Nitrile (Blue/White)Outer: 5-8 mil Nitrile (Purple/Teal) | Indicator System: Wearing two colors allows immediate visual detection of breaches. Nitrile offers excellent resistance to organic acids but can degrade with organic solvents (e.g., DCM) used in workup. Change outer gloves immediately upon splash.[2] |
| Eye/Face | Chemical Splash Goggles (Indirect Vent) | Safety glasses with side shields are insufficient for corrosive powders that can drift behind lenses. Goggles provide a seal against acidic dust and vapors. |
| Respiratory | Fume Hood (LEV) Face velocity: 80–100 fpm | Primary containment. Use of an N95 respirator is a backup only for spill cleanup outside the hood; it does not protect against acid vapors, only particulates. |
| Body | Lab Coat (High-Closure) + Chemical Apron | Standard cotton coats absorb liquids. For handling quantities >5g or concentrated solutions, add a chemically resistant apron (rubber/neoprene) to prevent acid burns to the torso. |
Operational Protocol: Step-by-Step Handling
This protocol integrates safety with experimental precision. The causality behind each step is explained to ensure compliance.
Phase 1: Preparation & Weighing
Objective: Prevent inhalation of dust and electrostatic dispersion.
-
Static Control: Small organic building blocks often carry static charges. Place an ionizing fan or antistatic gun inside the balance enclosure if available.
-
Why: Reduces the risk of powder "jumping" onto gloves or the balance surface, which spreads contamination.
-
-
Sash Management: Lower the fume hood sash to the lowest comfortable working height (typically 18 inches or lower).
-
Why: Maximizes capture efficiency and places a physical barrier between your face and the compound.
-
-
Weighing:
-
Tare the receiving vessel (flask) before adding the solid.
-
Use a disposable anti-static weighing boat or funnel.
-
Do not return excess compound to the stock container.
-
Why: Prevents cross-contamination of the expensive stock source.
-
Phase 2: Solubilization & Transfer
Objective: Mitigate splash hazards during dissolution (exothermic risk).
-
Solvent Addition: Add solvent slowly down the side of the flask.
-
Why: Cyclopropyl/cyclobutyl derivatives can possess ring strain energy. While unlikely to explode, rapid dissolution or reaction with basic solvents could generate heat.
-
-
Vessel Securing: Clamp the flask before adding solvent.
-
Why: Manual handling of slippery, wet glassware is the #1 cause of laboratory spills.
-
-
Glove Check: Inspect outer gloves for puckering or discoloration (signs of permeation) after solvent contact. Change if necessary.
Phase 3: Waste Disposal & Decontamination
Objective: Prevent downstream accidents in waste streams.
-
Segregation: Dispose of solid waste and contaminated paper towels in Solid Hazardous Waste .
-
Liquid Waste: Pour solutions into Organic Acid Waste or General Organic Waste (depending on solvent).
-
CRITICAL: Do NOT mix with "Oxidizing Waste" (e.g., Nitric Acid, Permanganates).
-
Why: Organic acids + Oxidizers = Hypergolic/Explosive reaction.
-
-
Decontamination: Wipe down the balance and hood surface with a saturated sodium bicarbonate solution (weak base) followed by water.
-
Why: Neutralizes any non-visible acidic residues.
-
Operational Workflow (Graphviz Visualization)
Figure 2: Sequential workflow emphasizing static control and segregation of waste.
Emergency Response Procedures
Self-Validating Safety: Ensure these items are located before starting work.
-
Skin Contact:
-
Immediately move to the Safety Shower/Drench Hose .
-
Flush for 15 minutes .
-
Why: Acid burns can be deceptive; immediate pain may subside while tissue damage continues deep in the dermis.
-
-
Eye Contact:
-
Hold eyelids open at the Eyewash Station .
-
Flush for 15 minutes . Roll eyeballs to ensure full irrigation.
-
-
Spill (Solid):
-
Cover with a spill pad or paper towels dampened with water (to prevent dust).
-
Scoop into a bag.
-
Wipe area with Sodium Bicarbonate.
-
-
Spill (Solution):
-
Cover with Acid Neutralizer (e.g., Neutrasorb) or vermiculite.
-
Wait for color change (if indicator present) or cessation of fizzing.
-
References
-
OSHA Laboratory Standard (29 CFR 1910.1450). Occupational Safety and Health Administration.[3] [Link]
-
Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Research Council (US) Committee on Prudent Practices in the Laboratory. [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
